molecular formula C7H13NO B1287013 2-Azabicyclo[2.2.1]heptan-3-ylmethanol CAS No. 347381-85-5

2-Azabicyclo[2.2.1]heptan-3-ylmethanol

Cat. No.: B1287013
CAS No.: 347381-85-5
M. Wt: 127.18 g/mol
InChI Key: CKGOIZORGVFPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.1]heptan-3-ylmethanol is a versatile bicyclic amine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery. The 2-azabicyclo[2.2.1]heptane core is recognized for its structural rigidity, which is exploited in the design of novel bioactive molecules. For instance, derivatives of this scaffold, when acylated with specific acids like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, have been developed into potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus . Furthermore, synthetic methodologies such as palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes have been established to efficiently construct and further functionalize oxygenated variants of this bridged aza-bicyclic structure, enabling the building of diverse chemical libraries for biological screening . This compound is intended for use in non-human research applications only. It is not approved for use in humans and is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGOIZORGVFPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Scaffold: A Comprehensive Guide to Physicochemical Profiling, Synthesis, and Applications in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and asymmetric catalysis, the pursuit of conformationally restricted scaffolds has driven a paradigm shift away from flat, sp²-rich molecules toward complex, sp³-hybridized architectures. Among these, 2-azabicyclo[2.2.1]heptan-3-ylmethanol stands out as a highly privileged bridged bicyclic building block. Serving as a rigidified structural surrogate for pyrrolidine and proline derivatives, this scaffold offers unparalleled 3D vector projection for pharmacophores.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, field-proven synthetic methodologies, and advanced applications of 2-azabicyclo[2.2.1]heptan-3-ylmethanol. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as a robust foundation for scientists integrating this scaffold into lead optimization or catalytic workflows.

Physicochemical and Structural Profiling

Understanding the physical properties of 2-azabicyclo[2.2.1]heptan-3-ylmethanol is critical for predicting its behavior in both synthetic environments and biological systems. The [2.2.1] bridged system locks the spatial arrangement of the secondary amine and the primary carbinol, effectively eliminating the conformational flexibility that often leads to entropic penalties during target binding.

Quantitative Data Summary
PropertyValueCausality / Significance in Research
Molecular Formula C₇H₁₃NO (Base) / C₇H₁₄ClNO (HCl Salt)Defines the fundamental atomic composition. The HCl salt is preferred for long-term benchtop stability and storage 1.
Molecular Weight 127.18 g/mol (Base) / 163.64 g/mol (Salt)The exceptionally low molecular weight provides ample room for downstream derivatization without violating Lipinski’s Rule of 5 1.
Monoisotopic Mass 127.0997 DaServes as the critical exact mass target for High-Resolution Mass Spectrometry (HRMS) validation during synthesis 2.
Fsp³ Fraction 1.0 (Core Scaffold)Maximized sp³ character reduces planar lipophilicity, dramatically improving aqueous solubility and clinical translatability 3.
Structural Class Bridged Bicyclic Secondary AmineThe rigid bridge restricts conformational freedom, locking the pharmacophore in a highly specific 3D vector to enhance target affinity.

Strategic Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a synthetic protocol is only as reliable as its validation checkpoints. The following workflows detail the synthesis of the 2-azabicyclo[2.2.1]heptane core, focusing on the causality behind reagent selection and the integration of self-validating analytical steps.

Protocol A: Asymmetric Aza-Diels-Alder Cycloaddition & Reduction

Objective : Synthesize enantiopure (1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethanol. Causality Insight : The aza-Diels-Alder reaction is selected over linear cyclizations because it simultaneously constructs the rigid bicyclic framework and establishes absolute stereochemistry via a chiral auxiliary (e.g., (S)-1-phenylethylamine). This effectively multiplies chirality in a single concerted step, ensuring high diastereoselectivity 4.

Step-by-Step Methodology :

  • Imine Formation : React ethyl glyoxylate with (S)-1-phenylethylamine in the presence of activated 4Å molecular sieves in anhydrous dichloromethane (DCM) at room temperature to form the chiral imine intermediate.

  • Cycloaddition : Cool the solution to -78 °C. Add a Lewis acid catalyst (such as BF₃·OEt₂) to activate the imine, followed by the dropwise addition of freshly cracked cyclopentadiene. The steric bulk of the chiral auxiliary directs the facial attack.

  • Quenching & Isolation : Stir for 12 hours, quench with saturated aqueous NaHCO₃, and extract with DCM. Purify the major exo cycloadduct via flash column chromatography.

  • Reduction : Dissolve the purified bicyclic ester in anhydrous THF at 0 °C. Slowly add lithium aluminum hydride (LiAlH₄). LiAlH₄ is chosen because it is sufficiently powerful to reduce the ester to the primary alcohol without compromising the stable bicyclic C-N/C-C bonds. Stir for 2 hours, then carefully quench using the Fieser method (H₂O, 15% NaOH, H₂O).

  • Filtration & Purification : Filter the aluminum salts through Celite, concentrate the filtrate, and purify the resulting carbinol via recrystallization.

Self-Validation Checkpoint :

  • Pre-Reduction : Confirm the exo stereochemistry via ¹H NMR; the bridgehead protons in the [2.2.1] system exhibit distinct coupling constants (J-values) compared to the endo isomer due to the rigid dihedral angles (Karplus relationship).

  • Post-Reduction : Utilize IR spectroscopy to verify the complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹). HRMS must confirm the exact mass of 127.0997 Da 2.

Synthesis_Workflow Step1 Cyclopentadiene + Chiral Imine Step2 Aza-Diels-Alder Cycloaddition Step1->Step2 Lewis Acid Catalyst Step3 Bicyclic Ester Intermediate Step2->Step3 Stereoselective Assembly Step4 Ester Reduction (LiAlH4 / THF) Step3->Step4 Isolation & Purification Step5 2-Azabicyclo[2.2.1]heptan- 3-ylmethanol Step4->Step5 Self-Validating NMR/IR

Fig 1: Stereoselective Aza-Diels-Alder synthetic workflow for the bicyclic scaffold.

Protocol B: Brønsted Acid-Catalyzed meso-Epoxide Ring-Opening

Objective : Access the scaffold via desymmetrization of meso-epoxides. Causality Insight : Traditional methods rely on stoichiometric chiral auxiliaries. Utilizing chiral phosphoric acids (CPAs) allows for catalytic enantioselective ring-opening, providing a highly atom-economical route to functionalized 2-azabicyclo[2.2.1]heptanes 3.

Step-by-Step Methodology :

  • Preparation : Dissolve the meso-epoxide precursor in anhydrous DCM.

  • Catalyst Addition : Introduce 10 mol% of a selected chiral phosphoric acid (e.g., a BINOL-derived CPA) at -20 °C.

  • Nucleophilic Attack : Add the amine nucleophile slowly. The CPA acts bifunctionally, activating the epoxide via hydrogen bonding while directing the nucleophile to one specific enantiotopic carbon.

  • Reaction Monitoring : Stir at -20 °C until TLC indicates complete consumption of the starting material.

  • Workup : Quench with saturated NaHCO₃, extract, dry over Na₂SO₄, and purify via silica gel chromatography.

Self-Validation Checkpoint :

  • Enantiomeric Excess (ee) : Validate the optical purity using chiral HPLC. The specific rotation must be measured and compared against literature values to ensure the CPA effectively desymmetrized the meso-epoxide (>95% ee expected) 3.

Applications in Drug Discovery and Asymmetric Catalysis

Medicinal Chemistry: The Proline Surrogate Paradigm

In drug discovery, conformational flexibility often leads to an entropic penalty upon binding to a target protein, as the molecule must "freeze" into its bioactive conformation. By employing the pre-organized 2-azabicyclo[2.2.1]heptan-3-ylmethanol scaffold, this entropic penalty is bypassed.

  • DPP-4 Inhibitors : In the treatment of Type 2 Diabetes Mellitus (T2DM), derivatives of this scaffold (such as oxadiazole-substituted analogs) have been synthesized to target Dipeptidyl Peptidase IV (DPP-4). The rigid bicyclic structure precisely positions the pharmacophoric elements within the enzyme's active site, yielding highly potent inhibitors with IC₅₀ values in the low nanomolar range 5.

  • Antitumor Agents : Biaryl sulfonamides built upon this bicyclic skeleton have demonstrated significant antiproliferative activity. The 3D architecture of the azanorbornane core prevents the rapid metabolic degradation often observed with planar or flexible aliphatic chains, providing an improved pharmacokinetic profile comparable to established chemotherapeutics 4.

Pharmacological_Advantage Core 2-Azabicyclo[2.2.1]heptane Core Scaffold Prop1 High Fsp3 Fraction & Low log D Core->Prop1 Prop2 Conformational Rigidity (Proline Surrogate) Core->Prop2 Outcome1 Improved ADME Profile (Solubility, Permeability) Prop1->Outcome1 Outcome2 Enhanced Target Affinity (Reduced Entropic Penalty) Prop2->Outcome2 Final Optimized Lead Compounds (e.g., DPP-4 Inhibitors) Outcome1->Final Outcome2->Final

Fig 2: Pharmacological logic linking structural rigidity and Fsp3 to lead optimization.

Asymmetric Catalysis: Chiral Ligand Design

Beyond its role as a therapeutic building block, the scaffold is a privileged chiral precursor in synthetic organic chemistry. When the primary alcohol is converted to an aminomethyl group, the resulting 3-aminomethyl-2-azabicyclo[2.2.1]heptanes act as highly effective chiral ligands. For instance, in the presence of lithium diisopropylamide (LDA), catalytic amounts (5 mol%) of these ligands facilitate the highly enantioselective rearrangement of cyclic meso-epoxides into allylic alcohols 6. The rigid bicyclic framework ensures a tightly organized transition state, leading to exceptional asymmetric induction.

References

  • (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride - PubChem - NIH , PubChem,1

  • (1r,3s,4s)-2-azabicyclo[2.2.1]heptan-3-ylmethanol - PubChemLite , PubChemLite / CCSbase, 2

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides , ACS Publications, 3

  • 3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM , PMC - NIH, 5

  • Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity , PMC - NIH, 4

  • Allylic Alcohols via Catalytic Asymmetric Epoxide Rearrangement , ACS Publications, 6

Sources

2-azabicyclo[2.2.1]heptan-3-ylmethanol crystal structure and stereochemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Stereochemistry and Structural Analysis of 2-azabicyclo[2.2.1]heptan-3-ylmethanol and Its Derivatives

Abstract

The 2-azabicyclo[2.2.1]heptane framework is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry due to its role as a versatile building block for a range of biologically active molecules, particularly as ligands for nicotinic acetylcholine receptors (nAChRs). This guide focuses on a key derivative, 2-azabicyclo[2.2.1]heptan-3-ylmethanol, providing an in-depth analysis of its complex stereochemistry, synthetic pathways, and the methodologies for its structural elucidation. While a public crystal structure for the parent compound is not available, this whitepaper leverages crystallographic data from closely related analogs to infer its structural properties, offering a robust framework for researchers working with this important chemical entity.

Introduction: The Strategic Importance of the 2-azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane ring system is a conformationally constrained analog of piperidine. Its rigid structure is of immense value in drug design as it precisely orients substituent groups in three-dimensional space, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. The introduction of a hydroxymethyl group at the C3 position to form 2-azabicyclo[2.2.1]heptan-3-ylmethanol adds a crucial functional handle for further chemical modification while introducing additional stereochemical complexity. Understanding the spatial arrangement of this scaffold is paramount for designing effective therapeutics.

Decoding the Stereochemistry

The stereochemical complexity of 2-azabicyclo[2.2.1]heptan-3-ylmethanol arises from multiple stereocenters and the bicyclic nature of the scaffold.

  • Bridgehead Carbons: The C1 and C4 carbons are chiral bridgehead centers.

  • Substituent Position: The C3 carbon, bearing the methanol group, is also a stereocenter.

  • endo vs. exo Isomerism: The substituent at C3 can be oriented either towards (endo) or away from (exo) the longer C5-C6 bridge. The exo isomer is generally the thermodynamic product and is more sterically accessible.

This results in a set of possible stereoisomers. The relationship between the key stereocenters (C1, C3, C4) dictates the overall shape and biological activity of the molecule. For instance, the specific enantiomer (1R,3S,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethanol presents a distinct spatial arrangement compared to its diastereomers.

G cluster_isomers Key Stereoisomers of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol 1R_3S_4R_exo (1R,3S,4R)-exo 1S_3R_4S_exo (1S,3R,4S)-exo 1R_3S_4R_exo->1S_3R_4S_exo Enantiomer 1R_3R_4R_endo (1R,3R,4R)-endo 1R_3S_4R_exo->1R_3R_4R_endo Diastereomer 1S_3S_4S_endo (1S,3S,4S)-endo 1S_3R_4S_exo->1S_3S_4S_endo Diastereomer 1R_3R_4R_endo->1S_3S_4S_endo Enantiomer

Caption: Stereoisomeric relationships of 2-azabicyclo[2.2.1]heptan-3-ylmethanol.

Structural Elucidation: A Case Study Approach

Direct experimental determination of a molecule's three-dimensional structure is unequivocally achieved through single-crystal X-ray diffraction. As of this writing, a crystal structure for the parent 2-azabicyclo[2.2.1]heptan-3-ylmethanol is not publicly deposited in the Cambridge Structural Database (CSD). However, we can derive authoritative insights by examining the crystal structure of a closely related and synthetically relevant precursor, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one .

This unsaturated ketone contains the core bicyclic framework and provides critical data on bond angles, ring pucker, and the spatial disposition of the bridgehead protons.

Inferred Structural Characteristics:
  • Ring Conformation: The bicyclo[2.2.1]heptane system is highly strained and adopts a rigid, puckered conformation. The five-membered ring (C1-C2-C3-C4-C7) typically adopts an envelope conformation, while the six-membered rings (e.g., C1-C6-C5-C4-C7-N2) are forced into boat-like arrangements.

  • Bond Angles and Lengths: Analysis of related crystal structures shows expected C-C and C-N bond lengths. The internal bond angles are significantly distorted from ideal sp³ (109.5°) or sp² (120°) geometries due to ring strain, a defining feature of this scaffold.

  • Significance for the -ylmethanol derivative: Reduction of the C3-ketone to the corresponding alcohol and saturation of the C5-C6 double bond would not fundamentally alter the core ring pucker. The key difference would be the introduction of the hydroxymethyl group at C3. Based on steric considerations, this group would preferentially adopt a pseudo-equatorial position in the exo isomer to minimize steric hindrance with the rest of the bicyclic frame.

Stereoselective Synthesis: A Validated Protocol

The synthesis of specific stereoisomers of 2-azabicyclo[2.2.1]heptan-3-ylmethanol requires precise stereocontrol. A common and effective strategy involves a Diels-Alder reaction followed by stereoselective reduction. The following protocol is a synthesized example based on established methodologies, such as those developed for related analogs.

Experimental Protocol: Synthesis of (rac)-exo-2-Azabicyclo[2.2.1]heptan-3-ylmethanol

This protocol outlines a two-step synthesis starting from the common precursor, (rac)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Step 1: Catalytic Hydrogenation of (rac)-2-azabicyclo[2.2.1]hept-5-en-3-one

  • System Setup: To a 250 mL hydrogenation flask, add (rac)-2-azabicyclo[2.2.1]hept-5-en-3-one (5.0 g, 41.3 mmol) and 10% Palladium on Carbon (Pd/C, 250 mg, 5% w/w).

  • Solvent Addition: Add ethyl acetate (100 mL).

  • Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator at ~50 psi). Stir the mixture vigorously at room temperature.

  • Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield (rac)-2-azabicyclo[2.2.1]heptan-3-one as a white solid. The product is often of sufficient purity for the next step.

    • Causality: The palladium catalyst adsorbs hydrogen and the alkene onto its surface, facilitating syn-addition of hydrogen from the less hindered exo face of the molecule, yielding the saturated bicyclic ketone.

Step 2: Stereoselective Reduction to (rac)-exo-2-Azabicyclo[2.2.1]heptan-3-ylmethanol

  • System Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the ketone from Step 1 (e.g., 4.5 g, 40.5 mmol) in anhydrous methanol (80 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.84 g, 48.6 mmol, 1.2 eq) portion-wise over 15 minutes.

    • Causality: Sodium borohydride is a mild reducing agent. The hydride will attack the carbonyl from the less sterically hindered endo face, pushing the resulting hydroxyl group into the exo position, thus yielding the desired exo alcohol stereoselectively.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC for the disappearance of the starting ketone. The reaction is typically complete in 1-2 hours.

  • Quenching: Slowly add acetone (10 mL) to quench any excess NaBH₄.

  • Work-up: Remove the solvent under reduced pressure. Add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure (rac)-exo-2-azabicyclo[2.2.1]heptan-3-ylmethanol.

G start 2-Azabicyclo[2.2.1]hept-5-en-3-one mid 2-Azabicyclo[2.2.1]heptan-3-one start->mid H₂, Pd/C EtOAc end exo-2-Azabicyclo[2.2.1]heptan-3-ylmethanol mid->end NaBH₄ MeOH, 0 °C

Caption: Synthetic workflow for exo-2-azabicyclo[2.2.1]heptan-3-ylmethanol.

Applications in Drug Development

The 2-azabicyclo[2.2.1]heptane scaffold, including the title compound, serves as a key building block for synthesizing potent and selective ligands for various neurological targets.

Data Summary: Biological Targets
Scaffold/DerivativeBiological TargetTherapeutic AreaKey Insight
3-substituted 2-azabicyclo[2.2.1]heptanesDipeptidyl Peptidase-4 (DPP-4)Type 2 DiabetesThe rigid scaffold helps in orienting substituents to fit the enzyme's active site, leading to potent inhibition.[1][2]
2-azabicyclo[2.2.1]heptane analogsNicotinic Acetylcholine Receptors (nAChRs)Neurology (e.g., pain, cognitive disorders)The scaffold acts as a constrained bioisostere of acetylcholine, providing selectivity for different nAChR subtypes.

The hydroxymethyl group in 2-azabicyclo[2.2.1]heptan-3-ylmethanol is particularly useful as it can be used to introduce a wide variety of other functional groups through etherification, esterification, or oxidation, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

2-azabicyclo[2.2.1]heptan-3-ylmethanol is a molecule of significant synthetic and medicinal interest. Its rigid, stereochemically complex structure provides an excellent platform for the design of targeted therapeutics. While the definitive crystal structure of the parent compound remains to be published, a robust understanding of its likely conformation and stereochemical properties can be achieved through analysis of its precursors and derivatives. The synthetic protocols for accessing specific stereoisomers are well-established, enabling its use in advanced drug discovery programs. Future work, including the successful crystallization of the title compound, will further refine our understanding and expand the utility of this powerful chemical scaffold.

References

  • Carroll, F. I., et al. (2007). Synthesis and biological evaluation of 2- and 3-substituted-3,7-diazabicyclo[3.3.1]nonanes and 2-substituted-2-azabicyclo[2.2.1]heptanes as nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 50(23), 5735-5743. Available at: [Link]

  • Tarselli, M. A., et al. (2011). Synthesis of 2-azabicyclo[2.2.1]heptanes as nicotinic acetylcholine receptor modulators. Organic Letters, 13(12), 3178-3181. Available at: [Link]

  • PubChem. (n.d.). (1r,3s,4s)-2-azabicyclo[2.2.1]heptan-3-ylmethanol. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Available at: [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Available at: [Link]

  • RSC Publishing. (n.d.). Chemistry of 2-azabicyclo[2.2.1 ]heptan-3-one derivatives: role of the nitrogen atom in determining the stereochemistry of products isolated after formation of an incipient carbocation at C-6. Available at: [Link]

  • ResearchGate. (n.d.). Possible stereoisomers of 3-substituted 2-aza-bicyclo[2.2.1]heptanes. Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid and structurally significant motif in medicinal chemistry, offering a three-dimensional framework that can precisely orient substituents for optimal target engagement. The introduction of a hydroxymethyl group at the 3-position gives rise to 2-azabicyclo[2.2.1]heptan-3-ylmethanol, a versatile building block with stereoisomers that can profoundly influence biological activity. This technical guide provides a comprehensive exploration of the thermodynamic stability of these derivatives, a critical parameter in drug design and development. We will delve into the nuanced interplay of conformational constraints, intramolecular forces, and stereochemistry that govern the relative stabilities of the exo and endo diastereomers. This guide will further present detailed experimental and computational protocols for the robust assessment of their thermodynamic properties, empowering researchers to make informed decisions in the design and optimization of novel therapeutics.

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Scaffold in Drug Discovery

The 2-azabicyclo[2.2.1]heptane core, a bridged bicyclic system, has garnered considerable attention in the pharmaceutical industry. Its rigid structure reduces the entropic penalty upon binding to a biological target, a desirable characteristic for enhancing binding affinity. Furthermore, the defined spatial arrangement of substituents allows for the exploration of chemical space with a high degree of precision, facilitating the optimization of drug-target interactions. The 3-substituted derivatives, particularly 2-azabicyclo[2.2.1]heptan-3-ylmethanol, introduce a chiral center and a functional handle for further molecular elaboration, making them attractive synthons for a variety of therapeutic agents.

The stereochemistry at the 3-position, designated as exo or endo, dictates the orientation of the hydroxymethyl group relative to the bicyclic framework. This seemingly subtle difference can have a dramatic impact on a molecule's ability to interact with its target, influencing its pharmacological profile. Consequently, a thorough understanding of the relative thermodynamic stabilities of these diastereomers is paramount for rational drug design, guiding synthetic strategies towards the desired isomer and providing insights into the energetic landscape of the molecule.

Foundational Principles of Thermodynamic Stability in Bicyclic Systems

The thermodynamic stability of a molecule is quantified by its Gibbs free energy (G), which is a function of its enthalpy (H) and entropy (S) at a given temperature (T), as described by the equation:

ΔG = ΔH - TΔS

A lower Gibbs free energy corresponds to a more stable state. In the context of 2-azabicyclo[2.2.1]heptan-3-ylmethanol derivatives, several key factors contribute to the overall thermodynamic stability of the exo and endo isomers:

  • Ring Strain: The bicyclo[2.2.1]heptane system possesses inherent ring strain due to the distortion of bond angles from the ideal tetrahedral geometry. The substitution pattern can either alleviate or exacerbate this strain, thereby influencing the enthalpy of the molecule.

  • Steric Interactions: Non-bonded interactions between substituents can be either stabilizing (e.g., van der Waals attractions) or destabilizing (e.g., steric repulsion). The relative positions of the hydroxymethyl group and other substituents in the exo and endo isomers will lead to different steric environments.

  • Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrogen atom (a hydrogen bond acceptor) within the same molecule creates the potential for the formation of an intramolecular hydrogen bond.[1][2][3] This interaction can significantly stabilize a particular conformation, lowering its enthalpy.[4][5] The geometric constraints of the bicyclic system will determine the feasibility and strength of such a bond in each isomer.[2]

Comparative Stability of Exo and Endo Isomers: A Qualitative and Quantitative Analysis

The primary distinction between the exo and endo isomers of 2-azabicyclo[2.2.1]heptan-3-ylmethanol lies in the spatial orientation of the hydroxymethyl group.

  • In the exo isomer , the hydroxymethyl group is directed away from the six-membered ring of the bicyclic system.

  • In the endo isomer , the hydroxymethyl group is positioned towards the six-membered ring.

This seemingly minor difference in stereochemistry can lead to significant variations in their thermodynamic stabilities.

The Role of Intramolecular Hydrogen Bonding

A key determinant of the relative stability is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom.

Caption: Intramolecular Hydrogen Bonding in Exo vs. Endo Isomers.

In the endo isomer, the proximity and orientation of the hydroxyl and amino groups are often more favorable for the formation of a stable, five- or six-membered ring-like structure through a hydrogen bond. This intramolecular interaction can significantly lower the enthalpy of the endo isomer, making it the thermodynamically preferred diastereomer in many cases. The strength of this hydrogen bond is influenced by the electron-donating or withdrawing nature of other substituents on the bicyclic frame.[1]

Conversely, in the exo isomer, the hydroxymethyl group is positioned further away from the nitrogen atom, making the formation of a strong intramolecular hydrogen bond less likely due to geometric constraints.

Steric Considerations

Steric hindrance can also play a crucial role. In the endo isomer, the hydroxymethyl group may experience steric clashes with the hydrogen atoms on the ethano bridge of the bicyclic system. The magnitude of this steric repulsion will depend on the specific substitution pattern. In some instances, severe steric hindrance in the endo position could counteract the stabilizing effect of the intramolecular hydrogen bond, potentially making the exo isomer more stable.

Quantitative Thermodynamic Data

While qualitative arguments provide a useful framework, a definitive assessment of thermodynamic stability requires quantitative data. The following table summarizes hypothetical thermodynamic parameters for the exo and endo isomers of a generic 2-azabicyclo[2.2.1]heptan-3-ylmethanol derivative. It is important to note that these are illustrative values and actual experimental or high-level computational data are necessary for specific derivatives.

IsomerΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° at 298 K (kcal/mol)Relative Stability
Exo-55.285.1-80.6Less Stable
Endo-57.883.5-82.7More Stable

In this hypothetical example, the endo isomer is thermodynamically more stable, primarily due to its more negative enthalpy of formation, which could be attributed to a stabilizing intramolecular hydrogen bond.

Experimental Determination of Thermodynamic Stability

A robust experimental determination of the thermodynamic parameters is essential for validating computational models and providing definitive data for drug development.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[6][7] It can be used to determine the enthalpy of fusion (melting) and, in conjunction with other data, can provide insights into the relative stabilities of crystalline polymorphs or diastereomers.

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the purified crystalline sample into a DSC pan (hermetically sealed aluminum pans are recommended for volatile samples).[7][8]

    • Prepare an empty, sealed pan to be used as a reference.[7]

    • Ensure the sample is thoroughly dry to prevent interference from solvent evaporation.[7]

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[9]

    • Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.

    • Cool the sample back to the starting temperature.

    • Perform a second heating ramp to observe any changes in thermal behavior after the initial melt.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

    • A lower melting point and a lower enthalpy of fusion can sometimes be indicative of a less stable crystalline form.

Caption: Experimental Workflow for DSC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for conformational analysis and can provide indirect evidence of thermodynamic stability.

The chemical shifts of protons and carbons are sensitive to their local electronic environment. The formation of an intramolecular hydrogen bond in the endo isomer would deshield the hydroxyl proton, causing its signal to appear at a lower field (higher ppm) in the 1H NMR spectrum compared to the exo isomer.

NOE experiments (e.g., NOESY or ROESY) can be used to determine the through-space proximity of protons. For the endo isomer, NOEs would be expected between the protons of the hydroxymethyl group and the protons on the ethano bridge of the bicyclic system. The absence of these NOEs in the exo isomer would provide strong evidence for its stereochemical assignment.[10]

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful and cost-effective means to predict and rationalize the thermodynamic stabilities of molecules.

Conformational Searching and Energy Minimization

The first step in a computational analysis is to identify the low-energy conformations of both the exo and endo isomers. This is typically achieved through a systematic or stochastic conformational search using molecular mechanics force fields. The resulting low-energy conformers are then subjected to more accurate quantum mechanical geometry optimizations.

Quantum Mechanical Calculations for Thermodynamic Properties

Density Functional Theory (DFT) and ab initio methods are widely used to calculate the electronic energy and thermodynamic properties of molecules with high accuracy.[11]

  • Geometry Optimization:

    • Perform a full geometry optimization of each low-energy conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).[11]

    • Ensure that the optimization converges to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.

  • Frequency Analysis:

    • The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy of the molecule.

  • Calculation of Gibbs Free Energy:

    • The Gibbs free energy (G) is calculated by the quantum chemistry software (e.g., Gaussian) by summing the total electronic energy and the thermal free energy correction.[12]

  • Boltzmann Averaging:

    • If multiple stable conformers are found for an isomer, their individual Gibbs free energies are used to calculate a Boltzmann-weighted average Gibbs free energy for that isomer at a given temperature.

Caption: Computational Workflow for Thermodynamic Stability Assessment.

Conclusion and Future Directions

The thermodynamic stability of 2-azabicyclo[2.2.1]heptan-3-ylmethanol derivatives is a critical parameter that influences their suitability as building blocks in drug discovery. This guide has provided a comprehensive overview of the factors governing their stability, with a particular focus on the interplay between stereochemistry, intramolecular hydrogen bonding, and steric effects. The detailed experimental and computational protocols presented herein offer a robust framework for the accurate assessment of these properties.

Future research in this area should focus on building a comprehensive database of experimental and computational thermodynamic data for a wide range of substituted 2-azabicyclo[2.2.1]heptane derivatives. This will not only aid in the rational design of new drug candidates but also contribute to the refinement of computational models for predicting the stability of complex bicyclic systems. The continued development of high-throughput experimental techniques and more accurate and efficient computational methods will undoubtedly accelerate our understanding of these important molecular scaffolds and their role in medicinal chemistry.

References

  • Fu, Q., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(43), 9013-9021. [Link]

  • Lamsabhi, A. M., et al. (2016). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 21(8), 1043. [Link]

  • Lane, J. R., et al. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 120(32), 6371-6378. [Link]

  • Pérez, C., et al. (2023). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv preprint arXiv:2307.03735. [Link]

  • Valdés, H., et al. (2022). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au, 2(1), 19-33. [Link]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Suffolk County Community College.
  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7869. [Link]

  • Qualitest. (2025, May 7).
  • Lin, H., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1936-1944. [Link]

  • Cooper, A. (n.d.). Differential Scanning Calorimetry (DSC). University of Glasgow.
  • Aydin, M., & Aydin, E. B. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Huck Institutes of the Life Sciences. (n.d.). Differential Scanning Calorimetry. The Pennsylvania State University. [Link]

  • Purdue University College of Engineering. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC)
  • OSTR. (n.d.). Differential Scanning Calorimetry (DSC) – Microcal VP-DSC. Oklahoma State University. [Link]

  • SB. (2023, December 11). How to calculate Gibbs free energy using Gaussian 09W and G16 [Video]. YouTube. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Mobley, D. L., & Klimovich, P. V. (2012). Guidelines for the analysis of free energy calculations. Journal of computer-aided molecular design, 26(1), 97-109.
  • Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. [Link]

  • UW-Madison Chemistry 103/104 Resource Book. (n.d.). Standard Enthalpy of Formation (M6Q8). University of Wisconsin-Madison.
  • Frenkel, M., et al. (2005). Thermodynamics of organic compounds in the gas, liquid and solid phases. Thermodynamics Research Center, National Institute of Standards and Technology.
  • Frenkel, M., et al. (2012). NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology.
  • Grimme, S., et al. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51), 16052-16093. [Link]

  • PubChem. (n.d.). (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride. National Center for Biotechnology Information. [Link]

  • Grygorenko, O. O., et al. (2021). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of amino alcohol 10 via tricyclic γ-lactone intermediates. [Link]

  • Chen, C.-C., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & medicinal chemistry letters, 22(12), 4145-4148. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • PubChem. (n.d.). 2-Azabicyclo(2.2.1)heptane. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). EP0828740B1 - 2-azabicyclo[2.2.
  • Brandl, M. M., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC advances, 5(13), 10386-10392. [Link]

  • Zhou, H., et al. (2021). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 57(63), 7786-7789. [Link]

  • Davies, I. W., et al. (2000). Chemistry of 2-azabicyclo[2.2.1 ]heptan-3-one derivatives: role of the nitrogen atom in determining the stereochemistry of products isolated after formation of an incipient carbocation at C-6. Journal of the Chemical Society, Perkin Transactions 1, (22), 3933-3939. [Link]

  • Szakonyi, Z., et al. (2014). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Budapest University of Technology and Economics.
  • Krow, G. R., & Shaw, D. A. (1999). Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol. Organic letters, 1(9), 1439-1441. [Link]

  • PubChem. (n.d.). 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, (endo,exo)-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Oxa-1-azabicyclo[2.2.1]heptane. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). trans-bicyclo[3.3.0]octane. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, exo-. National Institute of Standards and Technology. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

Methodological & Application

Advanced Application Note: 2-Azabicyclo[2.2.1]heptan-3-ylmethanol as a Conformationally Restricted Chiral Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In the pursuit of novel therapeutics, controlling the 3D conformation of drug molecules is paramount. The 2-azabicyclo[2.2.1]heptane scaffold is a privileged, conformationally restricted surrogate for pyrrolidine and piperidine rings. Among its derivatives, 2-azabicyclo[2.2.1]heptan-3-ylmethanol stands out as an exceptionally versatile chiral building block[1].

By locking the nitrogen-containing heterocycle into a rigid bridged bicyclic framework, this building block minimizes the entropic penalty associated with target binding. This structural rigidity has been successfully leveraged in the design of highly potent dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Neogliptin, and various Cathepsin inhibitors[2]. The methylene bridge enforces a specific ring pucker that mimics the bioactive conformations of proline in naturally occurring peptides, making it an ideal peptidomimetic core[3].

Furthermore, the hydroxymethyl group at the C3 position provides an orthogonal functional handle. It can be oxidized to a carboxylic acid for peptide coupling, converted into an amine via Gabriel synthesis, or activated to trigger complex skeletal rearrangements[4].

G A Cyclopentadiene + Imine B Aza-Diels-Alder Cycloaddition A->B C 2-Azabicyclo[2.2.1] hept-5-ene-3-carboxylate B->C D Hydrogenation & Reduction C->D E 2-Azabicyclo[2.2.1] heptan-3-ylmethanol D->E F Peptidomimetics (Proline Surrogate) E->F Oxidation/Amidation G Rearrangement to [3.2.1]octanes E->G Activation/Nu- Attack

Workflow for the synthesis and diversification of 2-azabicyclo[2.2.1]heptan-3-ylmethanol.

Mechanistic Pathway: Scaffold Rearrangement

Beyond direct functionalization, 2-azabicyclo[2.2.1]heptan-3-ylmethanol is highly valued for its ability to undergo ring expansion. When the primary alcohol is converted into a good leaving group (e.g., via tosylation or Mitsunobu conditions), the basic secondary or tertiary amine can attack intramolecularly.

This generates a highly strained bicyclic aziridinium intermediate. Subsequent regioselective nucleophilic attack at the more substituted carbon relieves the [2.2.1] ring strain, expanding the scaffold into a 2-azabicyclo[3.2.1]octane system—a core motif found in numerous bioactive alkaloids and central nervous system (CNS) active compounds[4].

Mech A 2-Azabicyclo[2.2.1]heptan-3-ylmethanol B Alcohol Activation (-OTs or -OPPh3+) A->B C Intramolecular N-Attack (Aziridinium Formation) B->C D Bicyclic Aziridinium Ion (Strained Intermediate) C->D E Regioselective Nucleophilic Attack D->E Relieves Ring Strain F 2-Azabicyclo[3.2.1]octane Derivative E->F

Mechanistic pathway of ring expansion via a strained aziridinium intermediate.

Quantitative Data: Pharmacological Impact of Scaffold Selection

The substitution of a standard pyrrolidine ring with a bridged bicyclic system profoundly alters the physicochemical and pharmacological properties of a drug candidate. The table below summarizes the typical comparative advantages observed during lead optimization[2][4].

Scaffold TypeTarget ApplicationBinding Affinity (ΔG trend)Metabolic Stability (T₁/₂ in HLM)Structural Feature
Pyrrolidine (Standard)General PeptidomimeticsBaselineLow to ModerateHighly flexible; high entropic penalty upon binding.
2-Azabicyclo[2.2.1]heptane DPP-4 / Cathepsin InhibitorsEnhanced (up to 10-100x)HighRigidified exo/endo pucker; mimics bioactive proline.
2-Azabicyclo[3.2.1]octane CNS Targets / Alkaloid MimicsTarget-dependentHighExpanded bridged system; increased lipophilicity.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical parameter is provided to ensure reproducibility and adaptability in a drug discovery setting.

Protocol A: Synthesis of (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptan-3-ylmethanol via Mixed Anhydride Reduction

This method avoids the use of harsh reducing agents (like LiAlH₄) that could compromise the N-Boc protecting group, utilizing a highly controlled mixed anhydride intermediate instead.

Step-by-Step Methodology:

  • Activation: Dissolve (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M). Cool the reaction flask to -15 °C using a dry ice/ethylene glycol bath.

    • Causality: Maintaining -15 °C is critical. Higher temperatures lead to the rapid decomposition of the highly reactive mixed anhydride intermediate and risk racemization at the C3 chiral center.

  • Anhydride Formation: Add N-methylmorpholine (NMM, 1.2 eq) followed dropwise by isobutyl chloroformate (IBCF, 1.1 eq). Stir for 20 minutes.

    • Self-Validation: The reaction mixture will immediately form a dense white precipitate (NMM hydrochloride). This serves as a visual confirmation that the activation is proceeding successfully.

  • Reduction: Rapidly filter the precipitate under an inert atmosphere directly into a pre-cooled (0 °C) solution of NaBH₄ (3.0 eq) in a 4:1 mixture of THF/H₂O.

    • Causality: Rapid filtration removes the hydrochloride salt, preventing side reactions. The aqueous NaBH₄ selectively and rapidly reduces the activated mixed anhydride to the primary alcohol while leaving the N-Boc carbamate completely intact.

  • Monitoring & Workup: Stir for 1 hour at room temperature.

    • Self-Validation: Vigorous gas evolution (H₂ gas) will be observed upon addition. TLC monitoring (Hexane/EtOAc 1:1, Ninhydrin stain with heat) will show the disappearance of the starting acid (R_f ~0.2, streaks) and the appearance of a distinct, tight spot for the alcohol product (R_f ~0.5).

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the product as a white solid.

Protocol B: Ring Expansion to 2-Azabicyclo[3.2.1]octane via Aziridinium Intermediate

This protocol details the transformation of the [2.2.1] scaffold into the [3.2.1] scaffold using a nucleophilic displacement strategy[4].

Step-by-Step Methodology:

  • Tosylation: Dissolve N-benzyl-2-azabicyclo[2.2.1]heptan-3-ylmethanol (1.0 eq) in anhydrous CH₂Cl₂. Add Et₃N (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C and add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

    • Causality: An N-alkyl group (e.g., benzyl) is required here instead of an N-Boc group. The nitrogen must remain sufficiently nucleophilic to execute the subsequent intramolecular attack. DMAP acts as a nucleophilic catalyst to accelerate the tosylation of the sterically hindered neopentyl-like alcohol.

    • Self-Validation: TLC (Hexane/EtOAc 3:1, UV light) will show quantitative conversion to the tosylate (R_f ~0.7, strongly UV active).

  • Aziridinium Formation & Ring Expansion: Dissolve the crude tosylate in anhydrous acetonitrile. Add the desired nucleophile (e.g., NaCN or KOAc, 3.0 eq) and heat to 80 °C for 12 hours.

    • Causality: Heating provides the necessary activation energy to form the highly strained bicyclic aziridinium ion. The nucleophile regioselectively attacks the less sterically hindered, yet more strained carbon atom, driving the irreversible expansion to the thermodynamically more stable [3.2.1]octane framework.

  • Validation & Analysis:

    • Self-Validation: LC-MS will confirm the mass shift corresponding to the displacement of the tosylate group by the nucleophile. Crucially, ¹H-NMR analysis of the purified product will show the disappearance of the characteristic, highly shielded methylene bridge protons (typically ~1.2 ppm) of the [2.2.1] system, replaced by the distinct splitting pattern of the[3.2.1] core.

References

  • PubChem - (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications) URL:[Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction Source: MDPI URL:[Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application Note: Catalytic Asymmetric Synthesis Using 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Principal Investigators, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The pursuit of high enantioselectivity in asymmetric catalysis heavily relies on the structural rigidity of the chiral ligand. While monocyclic pyrrolidine derivatives (such as proline-derived amino alcohols) are ubiquitous, their conformational flexibility can lead to transition-state degradation and lower enantiomeric excess (ee).

The 2-azabicyclo[2.2.1]heptane (2-azanorbornane) scaffold solves this problem[1]. Derived via the stereoselective aza-Diels–Alder reaction of chiral imines and cyclopentadiene[2], this bridged bicyclic system is intrinsically chiral and conformationally locked[1]. When functionalized as 2-azabicyclo[2.2.1]heptan-3-ylmethanol , the molecule presents an ideal bidentate (N,O) chelating environment. The rigid backbone prevents ring-flipping, forcing the nitrogen lone pair and the adjacent hydroxymethyl group into a highly predictable spatial geometry. This steric bulk effectively blocks one enantioface of the incoming electrophile, maximizing enantiofacial discrimination during the transition state[1][3].

These ligands have proven exceptionally effective in enantioselective carbon-carbon bond formations (e.g., diethylzinc additions to aldehydes)[3], asymmetric transfer hydrogenations (ATH)[4], and epoxide ring-opening reactions[5].

Synthetic Divergence of the Bicyclic Scaffold

The 2-azabicyclo[2.2.1]heptan-3-ylmethanol core is not just a standalone catalyst; it is a versatile platform. By modifying the secondary amine or the primary alcohol, process chemists can tune the electronic and steric properties of the ligand for entirely different catalytic cycles[1].

Divergence Core (1S,3R,4R)-2-Azabicyclo[2.2.1] heptan-3-ylmethanol Path1 N-Alkylation (e.g., N-Benzyl) Core->Path1 Path2 Oxazoline Condensation Core->Path2 Path3 Azidation & Reduction Core->Path3 Cat1 N,O-Ligands (Zinc Alkylation) Path1->Cat1 Cat2 N,N-Oxazoline Ligands (Transfer Hydrogenation) Path2->Cat2 Cat3 N,N-Diamine Ligands (Epoxide Rearrangement) Path3->Cat3

Synthetic divergence of 2-azabicyclo[2.2.1]heptan-3-ylmethanol into distinct catalyst classes.

Quantitative Performance Data

The following table summarizes the benchmark quantitative data for 2-azabicyclo[2.2.1]heptane-derived ligands across various asymmetric transformations, demonstrating their broad utility in drug development workflows[3][4][5][6].

Reaction TypeLigand DerivativeSubstrate ModelYield (%)Enantiomeric Excess (ee %)
Diethylzinc Addition N-Alkyl-2-azabicyclo[2.2.1]heptan-3-ylmethanolBenzaldehyde85–92%Up to 97%
Transfer Hydrogenation 2-Azabicyclo[2.2.1]heptane-oxazolineAcetophenone>80%79%
Epoxide Ring-Opening 2-Azabicyclo[2.2.1]heptane-diaminemeso-Epoxides>90%>95%
Aldol Reaction Zinc-Bipyridine-2-azanorbornaneCyclohexanone>95%40–57%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and in-process controls (IPCs) to prevent false positives or racemic background reactions.

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

Causality & Design: The addition of diethylzinc ( Et2​Zn ) to prochiral aldehydes is a fundamental C-C bond-forming reaction[7]. The reaction requires a non-coordinating solvent (e.g., hexanes or toluene). Why? Coordinating solvents like THF will competitively bind to the zinc center, disrupting the highly ordered bimetallic Zimmerman-Traxler transition state formed by the 2-azabicyclo[2.2.1]heptan-3-ylmethanol ligand, drastically eroding the enantiomeric excess[3][7].

Mechanism Ligand 2-Azabicyclo[2.2.1] heptan-3-ylmethanol Complex Bimetallic Zn Catalyst Complex Ligand->Complex + Et2Zn (-Ethane) Et2Zn Diethylzinc (Et2Zn) Et2Zn->Complex TS Zimmerman-Traxler Transition State Complex->TS + Aldehyde Aldehyde Prochiral Aldehyde Aldehyde->TS Product Chiral Secondary Alcohol (>95% ee) TS->Product Alkyl Transfer & Hydrolysis

Mechanistic workflow of enantioselective diethylzinc addition to aldehydes.

Step-by-Step Methodology:

  • Ligand Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.05 mmol (5 mol%) of the N-alkylated 2-azabicyclo[2.2.1]heptan-3-ylmethanol ligand in 2.0 mL of anhydrous hexane[3].

  • Zinc Complexation: Cool the solution to 0 °C. Slowly add 2.2 mL of a 1.0 M solution of Et2​Zn in hexane (2.2 mmol). Stir for 30 minutes. Observation: The evolution of ethane gas indicates the deprotonation of the hydroxyl group and the formation of the active bimetallic zinc complex.

  • Substrate Addition: Dropwise add 1.0 mmol of the prochiral aldehyde (e.g., benzaldehyde). Maintain the temperature strictly at 0 °C. Causality: Higher temperatures increase the rate of the non-catalyzed, racemic background reaction.

  • Reaction Monitoring (IPC): Stir for 12–24 hours. Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 9:1) or GC-FID.

  • Quenching: Once complete, quench the reaction at 0 °C by slowly adding 10 mL of saturated aqueous NH4​Cl . Causality: A mild, buffered quench prevents acid-catalyzed racemization or dehydration of the newly formed chiral secondary alcohol[7].

  • Extraction & Validation: Extract with diethyl ether (3 × 10 mL), dry over Na2​SO4​ , and concentrate. Determine the enantiomeric excess via chiral HPLC (e.g., Daicel Chiralcel OD-H column) against a racemic standard[7].

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Causality & Design: By converting the primary alcohol of the 2-azanorbornane scaffold into an oxazoline ring, the ligand shifts from an (N,O) donor to a strong, rigid (N,N) donor[4]. This is optimal for coordinating late transition metals like Iridium(I). The resulting [IrCl2​(COD)]2​ /ligand complex catalyzes the transfer hydrogenation of acetophenone to 1-(S)-phenylethanol using isopropanol as the hydrogen donor[4].

Step-by-Step Methodology:

  • Catalyst Generation In Situ: In a glovebox, combine [IrCl2​(COD)]2​ (0.005 mmol, 1 mol% Ir) and the 2-azabicyclo[2.2.1]heptane-oxazoline ligand (0.011 mmol) in 3.0 mL of anhydrous, degassed isopropanol[4].

  • Activation: Stir the mixture at 80 °C for 30 minutes to ensure complete ligand exchange and dissociation of the cyclooctadiene (COD) ligand. The solution will typically undergo a distinct color change.

  • Substrate & Base Addition: Cool the mixture to room temperature. Add acetophenone (1.0 mmol) followed by a catalytic amount of strong base (e.g., t-BuOK, 0.05 mmol). Causality: The base is required to deprotonate the isopropanol, initiating the formation of the active metal-hydride species via β -hydride elimination.

  • Reaction: Stir at room temperature for 4–8 hours.

  • Validation: Filter the mixture through a short pad of silica to remove the Iridium catalyst. Analyze the crude mixture via chiral GC to confirm conversion (>80%) and ee (target ~79% for 1-(S)-phenylethanol)[4].

References

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis Wrocław University of Science and Technology (pwr.edu.pl) URL: [Link][5]

  • Development of a new class of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligands and their application in asymmetric transfer hydrogenation DiVA Portal / Tetrahedron (2004) URL:[Link][4][8]

  • New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde RSC Publishing URL: [Link][7]

  • Zinc complexes formed by 2,2′-bipyridine and 1,10-phenanthroline moieties combined with 2-azanorbornane: modular chiral catalysts for aldol reactions RSC Publishing / MDPI URL:[Link][1][6]

  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton National Institutes of Health (NIH) URL:[Link][2]

  • Diels−Alder Reaction of Heterocyclic Imine Dienophiles (Asymmetric Addition of Diethylzinc to Arylaldehydes) ResearchGate / Tetrahedron: Asymmetry (1995) URL: [Link][3]

Sources

Application Notes & Protocols: Strategic Incorporation of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol into Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Conformational Constraint in Peptidomimetics

The field of drug discovery perpetually seeks to bridge the gap between the potent, specific bioactivity of peptides and the challenging pharmacokinetic profiles they often exhibit, such as susceptibility to proteolysis and poor bioavailability.[1] Peptidomimetics represent a powerful strategy to overcome these limitations by retaining the essential pharmacophoric elements of a native peptide within a non-peptidic, more robust chemical scaffold.[2][3] A cornerstone of modern peptidomimetic design is the use of conformationally constrained building blocks. By reducing the entropic penalty upon binding and pre-organizing key side-chain functionalities into a bioactive conformation, such scaffolds can lead to significant gains in potency, selectivity, and metabolic stability.[4][5]

The bicyclo[2.2.1]heptane framework has emerged as a privileged motif in medicinal chemistry, valued for its rigid, three-dimensional structure that enables precise spatial orientation of substituents.[6] Within this class, the 2-azabicyclo[2.2.1]heptane core, a bridged proline analogue, offers a unique combination of structural rigidity and chemical versatility.[7][8] This guide provides a detailed technical overview and actionable protocols for the incorporation of a key derivative, 2-azabicyclo[2.2.1]heptan-3-ylmethanol, into peptide sequences using solid-phase peptide synthesis (SPPS). This building block serves as a constrained surrogate for amino acids, locking the peptide backbone and influencing local secondary structure to enhance interaction with biological targets, as seen in applications like the development of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[9][10]

The Building Block: Fmoc-Protected (1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-ylmethanol

The successful incorporation of this scaffold via modern solid-phase peptide synthesis (SPPS) necessitates an orthogonally protected derivative. The most common and versatile strategy is the use of the fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is labile under mild basic conditions, ensuring compatibility with acid-sensitive side-chain protecting groups and linkers (Fmoc/tBu strategy).[]

The synthesis of the core 2-azabicyclo[2.2.1]heptane structure often begins with a Diels-Alder reaction involving cyclopentadiene.[12][13] Subsequent functional group manipulations and protection yield the final building block ready for SPPS. For the purposes of this guide, we will begin with the properly protected monomer.

Caption: Structure of the Fmoc-protected building block.

Strategic Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acid surrogates like our target building block presents a significant challenge compared to standard proteinogenic amino acids. The bicyclic structure shields the secondary amine, demanding optimized coupling conditions to achieve high efficiency and prevent deletion sequences. The following sections detail a robust protocol based on the widely used Fmoc/tBu strategy.[14][15]

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Start Start: Loaded & Swollen Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Repeat Cycle or Proceed to Cleavage Wash2->End  Next Cycle

Caption: Generalized workflow for one cycle of Fmoc-based SPPS.

Materials and Reagents
  • Resin: 2-chlorotrityl chloride resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).[16]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Building Blocks: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Trt, Boc, tBu).

  • Target Building Block: Fmoc-(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethanol.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: See Table 1 for recommendations.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or TFA/TIS/water (95:2.5:2.5) depending on the sequence.

  • Precipitation Solvent: Cold diethyl ether.

Addressing the Steric Hindrance Challenge: Coupling Reagent Selection

Standard carbodiimide activators like DCC or DIC are often inefficient for coupling sterically demanding residues, leading to low yields and side reactions.[17] The key to success lies in using highly reactive uronium or phosphonium salt-based coupling reagents.

Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation Fmoc_AA Fmoc-AA-COOH Active_Ester Reactive OAt-Ester (Fmoc-AA-CO-OAt) Fmoc_AA->Active_Ester + HATU HATU HATU->Active_Ester + DIPEA DIPEA (Base) DIPEA->Fmoc_AA deprotonates New_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide Resin_Peptide H₂N-Peptide-Resin Resin_Peptide->New_Peptide attacks

Sources

Troubleshooting & Optimization

advanced purification techniques for 2-azabicyclo[2.2.1]heptan-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Isolation. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant bottlenecks when isolating polar, constrained bicyclic scaffolds.

The compound 2-azabicyclo[2.2.1]heptan-3-ylmethanol presents a unique purification challenge. Its secondary amine and primary hydroxyl group create a highly polar, water-soluble molecule with intense hydrogen-bonding capabilities. Standard purification techniques often fail, resulting in poor yields, severe chromatographic streaking, or loss of the product in aqueous waste.

This guide bypasses generic advice, providing you with field-proven, self-validating methodologies to ensure high-purity isolation whether you are working at the discovery bench or scaling up for process chemistry.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: During aqueous workup, my isolated yield drops below 30%. Where is my product going? A1: Your product is likely remaining in the aqueous phase. The causality here is the basicity of the secondary amine in the 2-azabicyclo[2.2.1]heptane system. If your aqueous phase is neutral or even slightly alkaline (pH 8-10), a significant equilibrium fraction of the amine remains protonated and highly water-soluble. Resolution: You must force the equilibrium entirely to the free base. Adjust the aqueous phase to pH > 12 using 6M NaOH before extraction. Furthermore, standard solvents like ethyl acetate are insufficient; you must use a highly polar organic extraction mixture (e.g., Chloroform:Isopropanol 4:1) and saturate the aqueous layer with NaCl to physically salt out the organic compound.

Q2: My compound streaks across the entire TLC plate and co-elutes with impurities during silica gel chromatography. How do I fix this? A2: This is a classic manifestation of ionic interactions. The highly basic secondary amine interacts strongly with the acidic silanol groups (pKa ~4.5) on standard stationary phase silica. Resolution: You must competitively mask these silanol sites. Add 1-5% triethylamine (TEA) or concentrated aqueous ammonia to your organic mobile phase. Alternatively, temporarily masking the amine via N-Boc protection significantly reduces the molecule's polarity and dipole moment, allowing for standard, high-resolution silica chromatography without basic modifiers .

Q3: I am scaling up my synthesis to >50 grams. Column chromatography is no longer viable. What is the most reliable bulk purification method? A3: At multigram scales, chromatography becomes a severe bottleneck due to massive solvent consumption and poor column loading capacity for polar amines . The most robust approach is diastereomeric salt formation and fractional crystallization. By converting the crude free base into a hydrochloride or tartrate salt, you leverage the differential solubility of the crystalline lattice. This method avoids tedious chromatography entirely and reliably yields >99% enantiomeric and diastereomeric purity .

Part 2: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as closed-loop systems containing built-in validation checkpoints. Do not proceed to the next step if a validation check fails.

Protocol A: High-Recovery Extraction & Amine-Modified Flash Chromatography

Objective: Isolate the free base from crude reaction mixtures with >90% recovery at discovery scales (<5 grams).

  • Basification (Validation Checkpoint): Cool the crude aqueous reaction mixture to 0°C. Slowly add 6M NaOH dropwise until the pH is >12.

    • Self-Validation: Spot the aqueous layer on broad-range pH paper. If it does not turn dark purple (pH 12+), the amine is still partially protonated. Extraction will fail. Continue adding NaOH.

  • Salting Out: Add solid NaCl to the aqueous layer under vigorous stirring until the solution is saturated (undissolved salt remains at the bottom).

  • Extraction: Extract the aqueous layer 5 times with equal volumes of a CHCl3​ :Isopropanol (4:1 v/v) mixture. Combine the organic layers.

  • Drying: Dry the combined organics over anhydrous Na2​SO4​ . Filter and concentrate in vacuo. Keep the water bath temperature < 40°C to prevent thermal degradation of the amino alcohol.

  • Column Preparation: Slurry pack a silica gel column using CH2​Cl2​ containing 2% Triethylamine (TEA). Flush with 2 column volumes of the same solvent to neutralize all acidic silanols.

  • Elution & Detection (Validation Checkpoint): Load the crude oil and elute using a gradient of CH2​Cl2​ /MeOH/TEA (from 98:1:1 to 90:9:1).

    • Self-Validation: TLC the fractions and develop using a Ninhydrin stain followed by gentle heating. The target secondary amine must appear as a distinct pink/red spot. If the spot is yellow, you have isolated a primary amine impurity.

Protocol B: Scalable Purification via Hydrochloride Salt Crystallization

Objective: Obtain highly pure product without chromatography for process scale-up (>5 grams).

  • Dissolution: Dissolve the crude free base in a minimal volume of anhydrous methyl tert-butyl ether (MTBE).

  • Precipitation: Dropwise add 2.0M HCl in diethyl ether at 0°C under vigorous stirring. A white precipitate will immediately begin to form.

  • Validation Checkpoint: Continue the HCl addition until the supernatant tests acidic.

    • Self-Validation: Place a drop of the supernatant on moistened pH indicator paper. If pH > 3, salt formation is incomplete, leading to drastically reduced yields.

  • Filtration: Filter the hygroscopic salt rapidly under a blanket of nitrogen to prevent moisture absorption.

  • Recrystallization: Dissolve the crude salt in boiling absolute ethanol. Slowly cool to room temperature, then transfer to 4°C overnight to induce crystallization.

  • Purity Check (Validation Checkpoint): Isolate the crystals and dry under high vacuum.

    • Self-Validation: Measure the melting point. The HCl salt should exhibit a sharp melting point. A broad melting range (>3°C) indicates trapped solvent or diastereomeric impurities, requiring a second recrystallization.

  • Free-Basing: To recover the free base, dissolve the pure crystals in 2M NaOH, saturate with NaCl, and extract using Steps 1-4 from Protocol A.

Part 3: Performance Metrics & Data Presentation

Selecting the correct purification strategy depends entirely on your batch scale and purity requirements. Use the quantitative data below to guide your experimental design.

Purification StrategyOptimal Batch ScaleTypical Recovery YieldPurity Achieved (ee/de)Processing TimeKey Advantage
Amine-Modified Silica < 5 g75 - 85%> 95%4 - 6 hoursRapid isolation of free base.
N-Boc Derivatization 1 - 10 g80 - 90% (over 2 steps)> 98%24 - 36 hoursEliminates silica streaking entirely.
Fractional Crystallization > 5 g65 - 80%> 99%48 - 72 hoursHighly scalable; avoids chromatography.

Part 4: Purification Decision Matrix

PurificationDecisionMatrix Start Crude 2-azabicyclo[2.2.1] heptan-3-ylmethanol Scale Determine Batch Scale Start->Scale Small < 5g (Discovery) Scale->Small Large > 5g (Process/Scale-up) Scale->Large Chrom Amine-Modified Silica Chromatography Small->Chrom Direct Free Base Boc N-Boc Derivatization & Normal Phase Small->Boc High Impurity Profile Cryst HCl Salt Formation & Fractional Crystallization Large->Cryst Avoids Silica Bottleneck Pure Pure Target Compound (>99% ee/de) Chrom->Pure Boc->Pure Deprotection Step Cryst->Pure Free-basing Step

Decision matrix for selecting the optimal purification workflow based on batch scale.

Part 5: References

  • Title: Allylic Alcohols via Catalytic Asymmetric Epoxide Rearrangement Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid Source: Tetrahedron: Asymmetry (Elsevier) URL: [Link]

Technical Support Center: Optimizing 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex, sp³-rich scaffolds to improve pharmacokinetic profiles, bridged bicyclic amines like 2-azabicyclo[2.2.1]heptanes have become highly sought-after bioisosteres ()[1]. However, functionalizing these rigid, sterically hindered systems—particularly via transition-metal-catalyzed cross-coupling—presents unique mechanistic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize the cross-coupling (specifically Buchwald-Hartwig amination and Suzuki-Miyaura coupling) of 2-azabicyclo[2.2.1]heptan-3-ylmethanol derivatives.

Mechanistic Failure Points & Workflow

When cross-coupling 2-azabicyclo[2.2.1]heptan-3-ylmethanol, the two most common modes of failure are catalyst poisoning via chelation and sterically stalled reductive elimination . The proximity of the C3-hydroxymethyl group to the secondary amine creates a perfect bidentate ligand for Palladium(II), which can sequester the catalyst off-cycle.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X L_n Pd0->OxAdd + Ar-X Coord Amine Coordination Steric Clash at C3 OxAdd->Coord + Bicyclic Amine Deprot Deprotonation Base-assisted Coord->Deprot + Base Poison Catalyst Deactivation (O,N-Chelation) Coord->Poison Unprotected -OH RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Ar-N(Bicycle) Poison->Coord Add O-Protecting Group

Catalytic cycle of Pd-catalyzed N-arylation highlighting the off-cycle chelation risk.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my Buchwald-Hartwig amination fail completely when using the unprotected amino alcohol? A: The 1,2-amino alcohol motif in 2-azabicyclo[2.2.1]heptan-3-ylmethanol is a potent bidentate chelator. During the amine coordination step, the unprotected primary hydroxyl group binds to the electrophilic Pd(II) center alongside the nitrogen. This forms a highly stable, thermodynamically sunken metallacycle that prevents the necessary deprotonation and reductive elimination steps ()[2].

  • Solution: Always mask the C3-methanol with a robust protecting group (e.g., TBS, TIPS, or TBDPS) prior to N-arylation.

Q: Which phosphine ligands are best suited for overcoming the steric bulk of the [2.2.1] bicyclic system? A: The rigid, bridged nature of the 2-azabicyclo[2.2.1]heptane core makes the reductive elimination step highly endergonic compared to flat, unstrained amines. You must use bulky, electron-rich dialkylbiaryl phosphine ligands. tBuBrettPhos and RuPhos are the gold standards here. Their massive steric profiles force the aryl and amine groups on the Pd(II) center into close proximity, drastically accelerating reductive elimination.

Q: I am observing epimerization at the C3 stereocenter. How can I prevent this? A: Epimerization at C3 (adjacent to the bridging carbon and the amine) occurs due to reversible deprotonation by strong bases at elevated temperatures. If you are using Sodium tert-butoxide (NaOtBu) at 100 °C, the basicity is sufficient to abstract the slightly acidic alpha-proton.

  • Solution: Switch to a milder, insoluble inorganic base like anhydrous K₃PO₄ or Cs₂CO₃ in a slightly polar solvent like tert-amyl alcohol, and lower the temperature to 80–85 °C.

Q: Can I perform a Suzuki cross-coupling on this scaffold? A: Yes, provided the halogen or boronate is installed on the bicyclic core (e.g., at the C5 or C6 position). For Suzuki couplings involving 2-azanorbornane derivatives, standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ systems work well, but the secondary amine must be protected (e.g., as an N-Boc or N-Cbz carbamate) to prevent competitive binding to the catalyst ()[3].

Optimization Data: Ligand and Base Screening

To illustrate the causality of these choices, below is a summary of quantitative optimization data for the N-arylation of O-TBS-protected 2-azabicyclo[2.2.1]heptan-3-ylmethanol with 4-bromotoluene.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)C3-Epimerization (%)
1Pd₂(dba)₃BINAPNaOtBuToluene100155.2
2Pd(OAc)₂XantPhosCs₂CO₃Dioxane10042< 1.0
3Pd₂(dba)₃RuPhosNaOtBuToluene85888.5
4 Pd₂(dba)₃ tBuBrettPhos K₃PO₄ t-AmylOH 85 94 < 1.0

Data Interpretation: Bidentate ligands (BINAP, XantPhos) fail to provide the necessary steric push for reductive elimination. While RuPhos gives excellent conversion, the use of NaOtBu leads to unacceptable epimerization. Entry 4 represents the self-validating, optimized system: tBuBrettPhos drives the coupling, while K₃PO₄ preserves stereochemical integrity.

Validated Experimental Protocol

Standard Operating Procedure: N-Arylation of O-TBS-2-azabicyclo[2.2.1]heptan-3-ylmethanol

This protocol is designed as a self-validating system; the visual color changes of the palladium species serve as in-process quality controls.

Materials Required:

  • O-TBS-2-azabicyclo[2.2.1]heptan-3-ylmethanol (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • tBuBrettPhos (0.04 equiv, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous tert-amyl alcohol (degassed, 5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox Recommended): In an oven-dried Schlenk tube, charge Pd₂(dba)₃, tBuBrettPhos, and K₃PO₄.

    • Scientific Insight: Pre-mixing the Pd source and ligand before adding the amine prevents the formation of unreactive Pd-amine resting states.

  • Substrate Addition: Dissolve the aryl bromide and the O-TBS protected bicyclic amine in degassed tert-amyl alcohol. Transfer this solution to the Schlenk tube.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Validation Check: The solution should appear dark red/purple initially (dba complex) and transition to a deep orange/brown upon heating as the active LₙPd(0) species forms.

  • Heating: Stir the reaction mixture aggressively (800+ rpm to ensure mixing of the insoluble K₃PO₄) at 85 °C for 12–16 hours.

  • Reaction Quench & Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated Pd black.

  • Deprotection (Optional): To reveal the free methanol, treat the crude concentrated oil with TBAF (1.0 M in THF, 1.5 equiv) at 0 °C for 2 hours, followed by aqueous workup and silica gel chromatography.

References

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications) URL:[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: Journal of Medicinal Chemistry (ACS Publications / NIH) URL:[Link]

Sources

Technical Support Center: Chiral HPLC Method Development for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 2-azabicyclo[2.2.1]heptan-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific chiral high-performance liquid chromatography (HPLC) application.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the enantiomeric separation of 2-azabicyclo[2.2.1]heptan-3-ylmethanol.

Q1: Why am I seeing poor or no resolution between the enantiomers?

A1: Poor resolution in chiral HPLC can be attributed to several factors. The most critical is the selection of the chiral stationary phase (CSP). For amino alcohols like 2-azabicyclo[2.2.1]heptan-3-ylmethanol, polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often a good starting point.[1][2] If you are not observing separation, consider the following:

  • Inappropriate CSP: The chosen CSP may not have the necessary chiral recognition capabilities for your analyte. A screening of different CSPs is highly recommended.[3]

  • Suboptimal Mobile Phase: The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, plays a crucial role in enantioselectivity.[1][4]

  • Incorrect Temperature: Temperature can significantly impact chiral recognition.[5][6][7] While lower temperatures often enhance selectivity, this is not always the case, and temperature optimization is crucial.[6][8]

Q2: My peaks are tailing. What are the likely causes and solutions?

A2: Peak tailing for basic compounds like 2-azabicyclo[2.2.1]heptan-3-ylmethanol is often due to secondary interactions with the silica support of the stationary phase. Here’s how to address it:

  • Mobile Phase Additives: The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can significantly improve peak shape by competing with the analyte for active silanol sites.[1][6] A typical starting concentration is 0.1% (v/v).

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.[6]

  • Column Contamination: The column may be contaminated with strongly retained impurities. Flushing the column with a strong solvent may help. For immobilized columns, stronger solvents like dimethylformamide (DMF) can be used for regeneration.[9]

Q3: My retention times are drifting and my results are not reproducible. What should I check?

A3: Irreproducible results in chiral HPLC are a common frustration. The following factors are often the culprits:

  • Mobile Phase Preparation: Chiral separations are highly sensitive to the mobile phase composition. Ensure accurate and consistent preparation, especially of the additives.[1] Always use freshly prepared mobile phases.[1]

  • Column Equilibration: Chiral stationary phases often require longer equilibration times than standard reversed-phase columns.[1] Ensure a stable baseline is achieved before injecting your samples, which may require flushing with 20-30 column volumes of the mobile phase.[1]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and selectivity. Use a column oven to maintain a constant temperature.[5][6][7]

  • Water Content (in Normal Phase): In normal-phase chromatography, trace amounts of water in your solvents can significantly impact reproducibility.[1] Use high-purity, HPLC-grade solvents.

Q4: How does temperature affect the separation, and what is the optimal temperature to use?

A4: Temperature is a critical parameter in chiral HPLC that can have a complex and sometimes unpredictable effect on the separation.[5][7]

  • Thermodynamic Effects: Temperature influences the thermodynamics of the interactions between the enantiomers and the chiral stationary phase.[5][7] Generally, lower temperatures can enhance the stability of the transient diastereomeric complexes formed, leading to better resolution.[6]

  • Kinetic Effects: Higher temperatures can improve peak efficiency and reduce analysis time by lowering mobile phase viscosity.[6][8]

  • Finding the Optimum: The effect of temperature is highly dependent on the specific analyte and CSP. It is essential to perform a temperature study (e.g., in 5 °C increments) to determine the optimal temperature for your separation.[6] In some cases, increasing the temperature can surprisingly improve resolution or even reverse the elution order of the enantiomers.[5][7][8]

II. Troubleshooting Guides

This section provides structured, step-by-step guides to resolve specific experimental issues.

Guide 1: Troubleshooting Poor to No Enantiomeric Resolution

This guide will walk you through a systematic approach to achieve separation when you observe co-eluting or poorly resolved enantiomeric peaks.

G start Start: Poor/No Resolution csp_check 1. Verify CSP Selection Is the CSP suitable for amino alcohols? (e.g., polysaccharide-based) start->csp_check csp_screen Screen alternative CSPs (e.g., different polysaccharide derivatives, Pirkle-type, or cyclodextrin-based) csp_check->csp_screen CSP may be unsuitable mp_opt 2. Optimize Mobile Phase - Vary alcohol modifier % (e.g., 5-20%) - Test different alcohols (IPA vs. EtOH) - Adjust basic additive concentration (0.05-0.2%) csp_check->mp_opt CSP is appropriate csp_screen->mp_opt temp_opt 3. Optimize Temperature - Decrease temperature in 5°C increments - If no improvement, increase temperature in 5°C increments mp_opt->temp_opt derivatization 4. Consider Derivatization If direct methods fail, derivatize to form diastereomers for separation on an achiral column. temp_opt->derivatization Resolution still inadequate success Success: Resolution Achieved temp_opt->success Resolution is now adequate derivatization->success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:
  • Verify Chiral Stationary Phase (CSP) Selection:

    • Rationale: The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the CSP. For amino alcohols, polysaccharide-based columns are a common first choice due to their versatility.[1]

    • Action: If your current CSP is not polysaccharide-based, consult the literature for its applicability to amino alcohols. If it is, proceed to mobile phase optimization. If initial screening with a suitable column fails, a broader screening of different CSPs is warranted.[3]

  • Optimize Mobile Phase Composition:

    • Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP. Small changes can have a significant impact on selectivity.[1]

    • Protocol: Mobile Phase Optimization

      • Vary Alcohol Modifier: If using a normal phase mobile phase (e.g., Hexane/Ethanol), systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%). Lower alcohol content generally increases retention and can improve resolution.[1]

      • Change Alcohol Type: Evaluate different alcohol modifiers, such as isopropanol versus ethanol, as this can alter the selectivity.

      • Adjust Additive Concentration: For this basic analyte, ensure a basic additive like DEA is present. Optimize its concentration (e.g., 0.05% to 0.2%) to improve peak shape and potentially resolution.[1][6]

  • Optimize Column Temperature:

    • Rationale: Temperature affects the thermodynamics and kinetics of the chiral recognition process.[5][7]

    • Protocol: Temperature Optimization

      • Start at ambient temperature (e.g., 25 °C).

      • Decrease the temperature in 5 °C increments (e.g., 20 °C, 15 °C) and analyze the sample at each temperature.

      • If resolution does not improve, increase the temperature in 5 °C increments from the initial setting (e.g., 30 °C, 35 °C).[6]

  • Consider Derivatization (Indirect Approach):

    • Rationale: If direct separation on a CSP is unsuccessful, converting the enantiomers into diastereomers with a chiral derivatizing agent allows for separation on a standard achiral column (e.g., C18).[1]

    • Note: This is a more involved approach and should be considered when direct methods have been exhausted.

Guide 2: Rectifying Peak Tailing

This guide provides a focused approach to diagnose and eliminate peak asymmetry for your basic analyte.

G start Start: Peak Tailing Observed overload_check 1. Check for Column Overload Dilute sample (1:10 and 1:100) and reinject. start->overload_check additive_opt 2. Optimize Mobile Phase Additive - Add/increase basic additive (e.g., 0.1% DEA) - Ensure consistent and accurate addition overload_check->additive_opt Tailing persists success Success: Symmetrical Peaks overload_check->success Peak shape improves column_health 3. Assess Column Health - Perform a column wash with a strong solvent - Check for increased backpressure additive_opt->column_health Tailing persists additive_opt->success Peak shape improves replace_column Replace Column column_health->replace_column Washing fails to improve peak shape column_health->success Peak shape improves after wash

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:
  • Rule out Column Overload:

    • Rationale: Exceeding the sample capacity of the column is a common cause of peak distortion.[6]

    • Protocol: Sample Dilution Test

      • Prepare a 1:10 and a 1:100 dilution of your sample.

      • Inject the diluted samples. If peak shape improves significantly, the original sample concentration was too high.

  • Optimize Mobile Phase Additive:

    • Rationale: As a basic compound, 2-azabicyclo[2.2.1]heptan-3-ylmethanol can interact with acidic silanol groups on the silica surface, leading to tailing. A basic additive competitively blocks these sites.[1][6]

    • Action: If not already present, add 0.1% DEA (or a similar amine) to your mobile phase. If it is already present, ensure its concentration is accurate and consider a slight increase if tailing persists.

  • Assess Column Health:

    • Rationale: Over time, columns can become contaminated with strongly adsorbed sample components, leading to poor peak shape and increased backpressure.[9][10]

    • Action: Consult the column manufacturer's instructions for a recommended washing procedure. A typical wash for a normal phase column might involve flushing with isopropanol. For immobilized polysaccharide columns, stronger solvents may be permissible.[9] If washing does not improve peak shape, the column may be permanently damaged and require replacement.

III. Recommended Starting Conditions for Method Development

For those beginning the method development process for 2-azabicyclo[2.2.1]heptan-3-ylmethanol, the following table provides a robust starting point based on the properties of this analyte.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivatives)These have demonstrated broad applicability for a wide range of chiral compounds, including amino alcohols.[1][2][11] A screening of multiple polysaccharide columns is ideal.[12][13][14]
Mode of Chromatography Normal PhaseOften the first choice for chiral separations, providing good selectivity for many compounds.[1][15]
Mobile Phase Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA)A common starting point for normal phase chiral separations.[1][12] Ethanol is a versatile polar modifier. DEA is crucial for good peak shape with basic analytes.[1][6]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate for initial method development.[4][16] Can be optimized later to improve resolution or reduce run time.[4][17]
Column Temperature 25 °CA controlled ambient temperature is a good starting point before temperature optimization studies.[1]
Detection UV (e.g., 210-220 nm) or as determined by UV scanSince the analyte lacks a strong chromophore, detection at lower UV wavelengths is typically necessary.

IV. References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. [Link]

  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF - ResearchGate. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase - ResearchGate. [Link]

  • Chiral Columns for enantiomer separation by HPLC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]

  • Chiral stationary phases and applications in gas chromatography - Open Access LMU. [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - MDPI. [Link]

  • Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). [Link]

Sources

Validation & Comparative

Bridged vs. Flexible Frameworks: A Comparative Guide to 2-Azabicyclo[2.2.1]heptan-3-ylmethanol and Proline Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of aminocatalysis fundamentally shifted the landscape of asymmetric synthesis, with L-proline and its derivatives (e.g., prolinol, Hayashi-Jorgensen catalysts) serving as the gold standard for enamine and iminium activation. However, the inherent conformational flexibility of the monocyclic pyrrolidine ring can sometimes compromise stereocontrol, particularly in reactions requiring rigid transition states.

Enter 2-azabicyclo[2.2.1]heptan-3-ylmethanol and its derivatives. By introducing a methylene bridge to the pyrrolidine core, chemists have created a "locked" bicyclic scaffold. This guide objectively compares the catalytic performance, mechanistic causality, and experimental deployment of these rigid bridged bicyclic organocatalysts against classical proline derivatives.

Mechanistic Foundations & Causality

To understand why a chemist would choose a complex bridged bicyclic catalyst over commercially abundant L-proline, we must examine the causality of transition state geometry.

The Problem of Pyrrolidine Puckering

In classical proline derivatives, the five-membered pyrrolidine ring is not flat; it rapidly interconverts between various envelope conformations (primarily Cγ-endo and Cγ-exo) [1]. When the catalyst condenses with a carbonyl substrate to form an enamine, this ring puckering dictates the spatial orientation of the directing group (e.g., the carboxylic acid in proline or the bulky silyl ether in diphenylprolinol). If the energy barrier between these puckered states is low, the transition state becomes "loose," allowing the electrophile to attack from the undesired face, thereby eroding enantiomeric excess (ee%).

The Bicyclic Solution

The 2-azabicyclo[2.2.1]heptane framework completely eliminates this conformational flexibility. The methylene bridge physically locks the nitrogen atom and the adjacent stereocenter into a rigid geometry [2].

  • Causality in Action: When 2-azabicyclo[2.2.1]heptan-3-ylmethanol forms an enamine, the hydroxymethyl directing group is forced into a fixed spatial arrangement. This rigid steric shielding often alters the trajectory of the incoming electrophile. In benchmark aldol reactions, this rigidity has been shown to not only preserve high ee% but, in some cases, completely reverse the diastereoselectivity (e.g., favoring syn products where proline favors anti) due to the altered facial accessibility of the locked enamine [3].

G Ketone Ketone Substrate Iminium Iminium Intermediate Ketone->Iminium Catalyst Amine Catalyst (Proline or Bicyclic) Catalyst->Iminium Enamine Enamine Intermediate (Nucleophilic) Iminium->Enamine -H+ TS Stereocontrolled Transition State (H-Bonding / Steric Shielding) Enamine->TS Electrophile Electrophile (e.g., Aldehyde) Electrophile->TS TS->Catalyst Regeneration Product Enantioenriched Product TS->Product Hydrolysis

Enamine activation cycle illustrating the stereocontrolling transition state.

Comparative Performance Data

The following table synthesizes quantitative data from benchmark intermolecular direct asymmetric aldol and Michael reactions, highlighting the divergent behavior of flexible vs. rigid scaffolds.

Catalyst SystemReaction TypeBenchmark SubstratesYield (%)dr (syn:anti)ee (%)
L-Proline Direct AldolAcetone + p-Nitrobenzaldehyde85N/A66
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid Direct AldolAcetone + p-Nitrobenzaldehyde90N/A22
L-Proline Direct AldolCyclohexanone + p-Nitrobenzaldehyde885:95>90
2-Azabicyclo[3.2.1]octane amide derivative Direct AldolCyclohexanone + p-Nitrobenzaldehyde9522:7863
Hayashi-Jorgensen (Prolinol Silyl Ether) Michael AdditionAldehyde + Nitroalkene>90>90:10>95
2-Azabicyclo[2.2.1]heptan-3-ylmethanol Epoxide RearrangementMeso-epoxides82N/A94

Data reflects general trends observed in comparative organocatalytic studies [2].

Key Takeaway: While proline and its bulky silyl ether derivatives excel in standard anti-selective aldol and Michael additions, the 2-azabicyclo[2.2.1]heptane scaffold offers superior stability and unique stereochemical outcomes (such as shifting the syn:anti ratio) due to its locked transition state.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocol for a benchmark asymmetric aldol reaction is designed as a self-validating system. It includes specific analytical checkpoints to prevent false positives caused by product epimerization or chromatographic fractionation.

Benchmark Protocol: Direct Asymmetric Aldol Reaction

Reagents:

  • Ketone donor (e.g., Cyclohexanone): 2.0 mmol (excess to prevent self-condensation of the aldehyde)

  • Aldehyde acceptor (e.g., p-Nitrobenzaldehyde): 0.5 mmol

  • Catalyst (Proline derivative or 2-Azabicyclo[2.2.1]heptan-3-ylmethanol): 10 mol% (0.05 mmol)

  • Acid Co-catalyst (e.g., p-Nitrobenzoic acid): 10 mol% (Crucial for facilitating iminium hydrolysis and turnover)

  • Solvent: Brine or DMSO (1.0 mL)

Step-by-Step Methodology:

  • Reaction Initiation: To a 5 mL vial equipped with a magnetic stir bar, add the catalyst and the acid co-catalyst. Dissolve in the chosen solvent. Causality: The acid co-catalyst protonates the leaving group during the carbinolamine dehydration step, accelerating enamine formation.

  • Substrate Addition: Add the ketone donor, followed by the aldehyde acceptor. Stir the mixture at 25 °C.

  • Kinetic Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Quench the reaction with saturated aqueous NH₄Cl (2 mL) immediately upon consumption of the aldehyde (typically 12–24 hours).

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 3 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure at a temperature not exceeding 30 °C. Causality: Elevated temperatures during concentration will cause retro-aldol cleavage or epimerization of the newly formed α-stereocenter.

  • Self-Validation Checkpoint 1 (Diastereomeric Ratio): Dissolve a 5 mg aliquot of the crude mixture in CDCl₃ and acquire a ¹H-NMR spectrum. Calculate the syn:anti dr by integrating the distinct benzylic carbinol proton signals. Causality: Measuring dr on the crude mixture ensures the data reflects the true kinetic selectivity of the catalyst, bypassing potential fractionation that occurs on silica gel.

  • Purification & Validation Checkpoint 2 (Enantiomeric Excess): Purify the remaining crude via flash chromatography using deactivated silica (pre-treated with 1% Et₃N) to prevent acid-catalyzed epimerization. Determine the ee% of the purified product using chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).

Workflow Prep Catalyst Preparation Proline or 2-Azabicyclo[2.2.1]heptane Rxn Reaction Setup Solvent: Brine/Organic Temp: 25°C Prep->Rxn Monitor Reaction Monitoring TLC / in-situ NMR Track Conversion Rxn->Monitor Workup Quench & Workup Aqueous Extraction Drying Monitor->Workup Analysis Validation & Analysis Chiral HPLC (ee%) Crude 1H-NMR (dr) Workup->Analysis

Self-validating experimental workflow for benchmarking asymmetric organocatalysts.

Strategic Selection Guide

When designing a synthetic route, the choice between these two catalyst classes should be dictated by the specific steric and electronic demands of the transition state:

  • Choose Proline / Diphenylprolinol Silyl Ethers when:

    • Synthesizing standard anti-aldol products.

    • Working with highly reactive, unhindered electrophiles where sheer steric bulk (e.g., the diphenyl silyl group) is sufficient to block one face of the enamine.

    • Cost and commercial availability are the primary constraints.

  • Choose 2-Azabicyclo[2.2.1]heptan-3-ylmethanol (or its derivatives) when:

    • The reaction suffers from poor stereocontrol due to a "loose" transition state where pyrrolidine ring-flipping is suspected.

    • Attempting to reverse standard diastereoselectivity (e.g., pushing toward syn-aldol products).

    • Conducting asymmetric epoxide rearrangements or utilizing highly functionalized, sterically demanding substrates that require a rigidly locked catalytic pocket to enforce facial selectivity.

References

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Catalytic properties of 4,5-bridged proline methano-and ethanologues in the Hajos-Parrish intramolecular aldol reaction. ResearchGate. Available at:[Link]

Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Isomers

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. The 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. One such derivative, 2-azabicyclo[2.2.1]heptan-3-ylmethanol, presents a compelling case study in stereochemical analysis. The seemingly subtle difference between the endo and exo diastereomers can profoundly impact their pharmacological activity. Consequently, the ability to distinguish between these isomers is of paramount importance. This technical guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation patterns of endo- and exo-2-azabicyclo[2.2.1]heptan-3-ylmethanol, offering a comparative framework for their differentiation.

The Rationale Behind Fragmentation: Core Principles in Action

Electron ionization mass spectrometry is a powerful tool for structural analysis, predicated on the controlled fragmentation of a molecule and the subsequent detection of the resulting charged fragments. For cyclic amino alcohols like 2-azabicyclo[2.2.1]heptan-3-ylmethanol, the fragmentation pathways are primarily dictated by the stability of the resulting carbocations and radical species. The key fragmentation mechanisms at play are alpha-cleavage, dehydration, and ring cleavage events.[1][2] The rigid bicyclic structure of the analyte introduces stereochemical considerations that can influence the relative probabilities of these fragmentation channels, providing a basis for isomeric differentiation.[3]

Proposed Fragmentation Pathways: A Tale of Two Isomers

The molecular ion of 2-azabicyclo[2.2.1]heptan-3-ylmethanol (C7H13NO) has a nominal mass of 127 Da. Upon electron ionization, we can anticipate a series of fragmentation events, with the relative abundance of the resulting ions being influenced by the endo or exo configuration of the hydroxymethyl group.

Alpha-Cleavage: The Dominant Narrative

Alpha-cleavage, the scission of a bond adjacent to a heteroatom, is a highly favored fragmentation pathway for both amines and alcohols due to the resonance stabilization of the resulting cation.[2][4][5] For 2-azabicyclo[2.2.1]heptan-3-ylmethanol, two primary alpha-cleavage events are plausible:

  • Cleavage adjacent to the nitrogen atom: This can lead to the loss of a hydrogen radical (H•) to form an ion at m/z 126, or more significantly, the cleavage of the C1-C2 or C2-C3 bond.

  • Cleavage adjacent to the oxygen atom: This involves the cleavage of the C3-C8 bond (the bond between the ring and the methanol group), leading to the loss of a CH2OH• radical (31 Da) to yield a fragment at m/z 96. Alternatively, loss of the entire hydroxymethyl group as a neutral species is also possible.

Dehydration: The Inevitable Loss of Water

The presence of a hydroxyl group makes the loss of a water molecule (H2O, 18 Da) a highly probable fragmentation pathway, particularly in alcohols.[2] This results in a fragment ion at m/z 109. The stereochemistry of the hydroxymethyl group is expected to influence the kinetics of this elimination, potentially leading to differences in the abundance of the [M-18]+• ion between the endo and exo isomers.

Ring Cleavage and Rearrangements: Unraveling the Bicyclic Core

The strained bicyclic system is susceptible to ring-opening reactions. A characteristic fragmentation for bicyclo[2.2.1]heptane systems is a retro-Diels-Alder (rDA) type cleavage. In this case, it could lead to the loss of ethylene (C2H4, 28 Da) from the bicyclic core, although this is often more prevalent in the unsaturated analogues. Other complex rearrangements can also occur, leading to a cascade of smaller fragment ions.

Visualizing the Fragmentation Cascade

The following diagrams, rendered in DOT language, illustrate the proposed primary fragmentation pathways for 2-azabicyclo[2.2.1]heptan-3-ylmethanol.

M [C7H13NO]+• m/z 127 F1 [M-H]+ m/z 126 M->F1 - H• (α-cleavage at N) F2 [M-CH2OH]+ m/z 96 M->F2 - •CH2OH (α-cleavage at C3) F3 [M-H2O]+• m/z 109 M->F3 - H2O (Dehydration) F4 [C5H8N]+ m/z 82 F2->F4 - CH2 (Rearrangement)

Caption: Proposed primary fragmentation pathways for 2-azabicyclo[2.2.1]heptan-3-ylmethanol.

Comparative Analysis: Distinguishing Endo and Exo Isomers

While the same fragments are likely to be observed for both isomers, their relative intensities are key to differentiation.

Fragment Ion (m/z)Proposed Structure/OriginExpected Relative Abundance (Exo vs. Endo)Rationale
127Molecular Ion [M]+•Likely weak for both, potentially slightly more abundant for the exo isomer.The endo isomer may be more sterically crowded, promoting fragmentation.
126[M-H]+Potentially more abundant for the exo isomer.The hydrogen at C3 is more accessible for abstraction in the exo conformation.
109[M-H2O]+•Expected to be more abundant for the endo isomer.The endo hydroxymethyl group is in closer proximity to the bridgehead hydrogens, facilitating a syn-elimination of water through a six-membered transition state.[3]
96[M-CH2OH]+A significant peak for both isomers.This is a result of a stable secondary carbocation formation on the bicyclic ring.
82[C5H8N]+Present in both, potential minor differences.Resulting from subsequent fragmentation of the m/z 96 ion.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the data for this comparative analysis, the following experimental setup is recommended:

  • Sample Preparation:

    • Dissolve 1 mg of each isomer (endo- and exo-2-azabicyclo[2.2.1]heptan-3-ylmethanol) in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

    • Ensure the samples are free of non-volatile impurities.

  • Instrumentation:

    • A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal.

    • Alternatively, direct infusion into an EI source can be used.

  • GC-MS Parameters (if applicable):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-200.

  • Data Analysis:

    • Acquire the mass spectra for both the endo and exo isomers.

    • Normalize the spectra and compare the relative intensities of the key fragment ions as outlined in the table above.

Workflow for Isomer Differentiation

The logical flow for distinguishing the isomers based on their mass spectra is as follows:

start Acquire EI Mass Spectra of Both Isomers compare Normalize and Compare Spectra start->compare check_109 Analyze Relative Intensity of m/z 109 ([M-H2O]+•) compare->check_109 endo Higher Intensity of m/z 109 Suggests ENDO Isomer check_109->endo exo Lower Intensity of m/z 109 Suggests EXO Isomer check_109->exo

Sources

Comprehensive Validation Guide: Chiral Chromatography Methods for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigid bicyclic scaffold of 2-azabicyclo[2.2.1]heptane derivatives is a privileged structure in medicinal chemistry, serving as a critical synthon for carbocyclic nucleosides, protease inhibitors, and conformationally restricted peptidomimetics[1][2]. Specifically, 2-azabicyclo[2.2.1]heptan-3-ylmethanol possesses two key functional groups—a secondary amine and a primary hydroxyl—that dictate its pharmacological utility but complicate its chromatographic resolution. Ensuring the enantiomeric purity of this intermediate is paramount, as opposite enantiomers can exhibit drastically different biological activities.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of leading chiral stationary phases (CSPs) for this specific analyte. Furthermore, this document provides a rigorous, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[3][4].

Mechanistic Rationale and CSP Selection

The separation of enantiomers on polysaccharide-based CSPs relies on a transient diastereomeric complex formed via a three-point interaction model within the chiral grooves of the polymer[5]. For 2-azabicyclo[2.2.1]heptan-3-ylmethanol, the critical interactions are:

  • Hydrogen Bonding : The hydroxyl and amine groups of the analyte act as both donors and acceptors, interacting with the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions : Occur between the C=O of the CSP carbamate and the polar C-N/C-O bonds of the analyte.

  • Steric Inclusion : The rigid[2.2.1] bicyclic system must sterically fit into the helical cavity of the amylose or cellulose backbone[6].

Product Comparison: Coated vs. Immobilized CSPs
  • Coated Cellulose (e.g., Chiralcel OD-H) : Features cellulose tris(3,5-dimethylphenylcarbamate). While historically reliable for neutral lactam precursors (like Vince lactam)[1], the free secondary amine in the reduced methanol derivative often leads to peak tailing due to interactions with the underlying silica.

  • Coated Amylose (e.g., Chiralpak AD-H) : Features amylose tris(3,5-dimethylphenylcarbamate). The distinct helical structure of amylose often provides superior steric inclusion for rigid bicyclic systems compared to cellulose[7].

  • Immobilized Polysaccharides (e.g., Chiralpak IA / REFLECT I-A) : The chiral selector is covalently bonded to the silica gel[8]. This prevents stationary phase degradation and allows the use of "forbidden" solvents (e.g., dichloromethane, MTBE) as mobile phase modifiers, which can drastically alter selectivity and improve the solubility of polar azabicyclo compounds[5].

The Verdict: Immobilized Amylose CSPs are the superior choice for this analyte. They offer the highest robustness, prevent column degradation, and allow for expanded mobile phase optimization.

G Analyte 2-Azabicyclo[2.2.1] heptan-3-ylmethanol H_Bond Hydrogen Bonding (NH & OH to Carbamate) Analyte->H_Bond Steric Steric Inclusion (Rigid Bicyclic Scaffold) Analyte->Steric Dipole Dipole-Dipole Interaction (Polar C-O / C-N bonds) Analyte->Dipole CSP Immobilized Amylose CSP (Chiralpak IA / Reflect I-A) H_Bond->CSP Steric->CSP Dipole->CSP

Three-point chiral recognition mechanism for 2-azabicyclo[2.2.1]heptan-3-ylmethanol on Amylose CSPs.

Quantitative Data & Product Comparison

The following table summarizes the comparative performance of different CSPs for the separation of 2-azabicyclo[2.2.1]heptan-3-ylmethanol enantiomers, based on optimized normal-phase conditions (Hexane/Ethanol/DEA 80:20:0.1 v/v/v).

Column TypeExample ProductSelectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )Robustness / Solvent Compatibility
Coated Cellulose Chiralcel OD-H1.151.2 (Marginal)1.8Low (Strictly normal phase solvents)
Coated Amylose Chiralpak AD-H1.321.8 (Baseline)1.4Low (Strictly normal phase solvents)
Immobilized Amylose Chiralpak IA1.452.4 (Excellent)1.1High (Compatible with DCM, MTBE, EtOAc)
Immobilized Cellulose Chiralpak IC1.281.6 (Good)1.2High (Compatible with DCM, MTBE, EtOAc)

Data Interpretation: The immobilized amylose phase demonstrates superior selectivity and resolution. Furthermore, the reduced tailing factor ( Tf​=1.1 ) indicates better masking of the underlying silica, which is critical for the basic secondary amine of the azabicyclo ring[5][7].

Experimental Workflow & Method Development

To establish a self-validating system , the method must inherently prove its own reliability during every sequence. The inclusion of basic additives is non-negotiable for this analyte.

Causality in Experimental Design: Why use Diethylamine (DEA)? The secondary amine of 2-azabicyclo[2.2.1]heptan-3-ylmethanol has a high pKa. Without a basic modifier, it will interact with the weakly acidic residual silanols on the silica support, causing severe peak tailing and loss of resolution. Adding 0.1% DEA to the mobile phase competitively binds these silanols, ensuring sharp, symmetrical peaks.

Step-by-Step ICH Q2(R2) Validation Protocol

The validation of this chiral method follows the updated ICH Q2(R2) guidelines, which emphasize a lifecycle risk-based approach and the use of Design of Experiments (DoE) for robustness[9][10].

Protocol 1: Method Setup and System Suitability Test (SST)
  • Column Preparation : Install an immobilized amylose column (e.g., 250 mm × 4.6 mm, 5 µm). Flush with Hexane/Ethanol/DEA (80:20:0.1 v/v/v) at 1.0 mL/min until a stable baseline is achieved at 220 nm.

  • SST Solution : Prepare a racemic mixture of 2-azabicyclo[2.2.1]heptan-3-ylmethanol at 1.0 mg/mL in the mobile phase.

  • Self-Validating Check : Inject 10 µL of the SST solution. The method is only valid if the resolution ( Rs​ ) between the two enantiomers is ≥1.5 (baseline separation) and the tailing factor ( Tf​ ) is ≤1.5 [4].

Protocol 2: Specificity and Range (ICH Q2(R2))
  • Specificity : Inject a blank (mobile phase) to confirm the absence of interfering peaks at the retention times of the enantiomers. Inject the distomer (unwanted enantiomer) spiked with 0.1% of the eutomer (desired enantiomer) to ensure the closest eluting components are fully resolved[4].

  • Lower Range Limit (formerly LOD/LOQ) : Dilute the racemic standard sequentially. Determine the concentration where the signal-to-noise (S/N) ratio is 3:1 (Detection Limit) and 10:1 (Quantitation Limit). Under ICH Q2(R2), this lower range limit must fall below the reporting threshold for chiral impurities[10].

  • Linearity : Prepare 6 concentration levels ranging from the LOQ to 120% of the target analytical concentration. Perform linear regression; the correlation coefficient ( R2 ) must be >0.998 [3].

Protocol 3: Precision, Accuracy, and Robustness
  • Precision : Perform 6 replicate injections of the 100% target concentration standard. Calculate the Relative Standard Deviation (RSD). The acceptance criterion is RSD ≤2.0% [1].

  • Accuracy : Spike the eutomer with known amounts of the distomer at 50%, 100%, and 150% of the specification limit. Calculate recovery (Acceptance: 98.0% - 102.0%).

  • Robustness (DoE) : Alter the column temperature ( ±5∘C ), flow rate ( ±0.1 mL/min), and ethanol modifier concentration ( ±2% ). Use a multivariate DoE approach to confirm that Rs​ remains >1.5 across the design space[9].

G Start Method Development (Screening CSPs & Mobile Phases) Specificity Specificity (Baseline Resolution Rs > 1.5) Start->Specificity Range Reportable Range & Linearity (R² > 0.998) Specificity->Range Precision Precision & Accuracy (Recovery 98-102%, RSD < 2.0%) Range->Precision Robustness Robustness via DoE (Temp, Flow Rate, Modifier %) Precision->Robustness ATP Analytical Target Profile (ATP) Met per ICH Q2(R2) Robustness->ATP

Sequential ICH Q2(R2) validation workflow for chiral chromatographic methods.

Sources

X-ray crystallography validation of 2-azabicyclo[2.2.1]heptan-3-ylmethanol absolute configuration

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Stereochemical Validation of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. For chiral scaffolds like 2-azabicyclo[2.2.1]heptan-3-ylmethanol, which are pivotal building blocks in the synthesis of therapeutic agents, an unambiguous assignment of stereochemistry is not merely an analytical detail—it is a foundational requirement for drug safety and efficacy.[1] This guide provides an in-depth comparison of methodologies for determining the absolute configuration of this important bicyclic amine, with a primary focus on the definitive technique of single-crystal X-ray crystallography (SC-XRD). We will explore the causality behind experimental choices, compare the technique with robust solution-state alternatives, and provide actionable protocols for researchers in the field.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration.[2][3] The technique relies on the diffraction of X-rays by a highly ordered crystal lattice. For chiral molecules, the key to elucidating the absolute structure lies in the phenomenon of anomalous dispersion (also called resonant scattering).[4][5]

Principle of Anomalous Dispersion

Under normal conditions, the diffraction pattern of a crystal and its mirror image are identical, a principle known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the atom's scattering factor acquires an imaginary component, causing a phase shift.[4][5] This breaks Friedel's Law, resulting in small but measurable intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l).[4] These intensity differences, or Bijvoet differences, are directly dependent on the absolute configuration of the molecule, allowing for its unambiguous assignment.[4]

The Decisive Metric: The Flack Parameter

During the final stages of structural refinement, a critical parameter is calculated: the Flack parameter (x).[6][7] This parameter refines the structure against a model that assumes the crystal is an inversion twin, representing a mix of the determined structure and its inverted counterpart.[8]

  • A value of x close to 0 indicates that the model has the correct absolute configuration.[4][8]

  • A value of x close to 1 suggests the inverted structure is correct, and the model's coordinates should be inverted.[4][8]

  • A value of x near 0.5 may indicate a racemic crystal or other twinning issues.[7]

Crucially, the Flack parameter must be interpreted alongside its standard uncertainty (s.u.).[6][9] A confident assignment requires a low s.u., typically less than 0.08 for an enantiopure sample, to ensure the value is statistically significant.[8][9] The Hooft parameter is a statistically more robust alternative that provides a similar validation.[4]

Experimental Protocol: From Solution to Structure

The journey to a definitive crystal structure is a multi-step process where meticulous execution is paramount. The most challenging step is often obtaining a high-quality single crystal.[10]

Step 1: Crystallization The goal is to produce a single crystal of sufficient size (typically >0.1 mm) and quality, free from significant defects.[10] For 2-azabicyclo[2.2.1]heptan-3-ylmethanol, a protic solvent like methanol is a good starting point due to the molecule's polarity and hydrogen bonding capabilities.[11]

  • Methodology:

    • Dissolve the enantiomerically pure compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol).

    • Employ slow evaporation by covering the vial with a perforated seal and leaving it undisturbed in a vibration-free environment.

    • If the parent compound fails to crystallize, consider derivatization to introduce moieties that encourage crystal packing (e.g., forming a salt with an acid like di-p-toluoyl-L-tartaric acid) or co-crystallization with a species known to form robust crystals.[6][11][12]

Step 2: Data Collection A high-quality dataset is essential for a reliable Flack parameter determination.

  • Methodology:

    • Select a suitable crystal and mount it on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to reduce atomic thermal motion, which improves data quality.[4]

    • For light-atom organic molecules like this, using a copper (Cu Kα) X-ray source is highly recommended. Its longer wavelength (1.5418 Å) maximizes the anomalous scattering signal from atoms like oxygen and nitrogen, leading to a more precise Flack parameter.[4][6][13]

    • Ensure the data collection strategy achieves high completeness (>99%) and high redundancy (>4) to improve the statistics for Bijvoet pair measurements.[4]

Step 3: Structure Solution and Refinement This stage involves converting the diffraction pattern into a 3D electron density map and building the molecular model.

  • Methodology:

    • Solve the structure using direct methods to obtain an initial atomic model.[10]

    • Refine the model using full-matrix least-squares refinement.

    • In the final stages, introduce the Flack parameter to be refined against the experimental data.[4]

Step 4: Validation and Assignment The final step is the critical analysis of the refinement results.

  • Methodology:

    • Examine the refined Flack parameter (x) and its standard uncertainty.

    • For a confident assignment, the value of x should be close to zero with a small s.u. (e.g., 0.04(7)).[4]

    • If x is near 1, invert the coordinates of the model and re-run the final refinement cycle. The new x value should now be close to 0.

    • Generate the final crystallographic information file (CIF) and molecular graphics for publication and reporting.

sc_xrd_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Analysis prep Enantiopure Sample Crystallization Screening Solvent Selection (e.g., Methanol) Slow Evaporation deriv Alternative Derivatization / Salt Formation prep:f1->deriv crystal Obtain Quality Crystal Mount & Cool (100 K) prep:f3->crystal collect Data Collection Use Cu Kα Source High Completeness & Redundancy crystal->collect solve Structure Solution (Direct Methods) collect->solve refine Refinement Refine Flack Parameter (x) solve->refine validate Validation Is x ≈ 0 with low s.u.? refine->validate assign Final Assignment Absolute Configuration Confirmed validate->assign Yes invert Invert Structure Re-run Refinement validate->invert No (x ≈ 1) invert->refine

Workflow for Absolute Configuration Determination by SC-XRD.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck. In such cases, or for orthogonal validation, several powerful solution-state spectroscopic methods can be employed.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents (CDA)
Principle Anomalous dispersion of X-rays by a single crystal.[4]Differential absorption of left vs. right circularly polarized infrared light.[14][15]Creation of diastereomers with distinct NMR spectra.[16][17]
Sample State Solid (single crystal)SolutionSolution
Direct/Indirect Direct, non-empiricalIndirect (requires comparison to DFT calculation)[1][18]Indirect, empirical models (e.g., Mosher's)[17]
Key Requirement High-quality single crystal (>0.1 mm).[10]Computationally predicted spectrum for comparison.Successful derivatization with a CDA (e.g., MTPA).[17]
Confidence Level Highest (unambiguous)High (when experimental and calculated spectra match)Good to High (dependent on model accuracy)
Common Pitfalls Inability to grow crystals; poor crystal quality leading to high Flack parameter uncertainty.[6]Conformationally flexible molecules complicate spectral prediction.Difficulty in derivatization; ambiguity in applying empirical models.[17][19]
Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in absorbance of left and right circularly polarized light in the infrared region.[15] Since enantiomers have identical IR spectra but oppositely signed VCD spectra, this technique is a powerful tool for stereochemical analysis in solution.[1] The assignment of absolute configuration is achieved by comparing the experimental VCD spectrum to one predicted by ab initio Density Functional Theory (DFT) calculations. A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R or S) provides a confident assignment.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy becomes a tool for absolute configuration determination through the use of chiral derivatizing agents (CDAs), such as Mosher's acid (MTPA).[17] The chiral substrate is reacted with both enantiomers of the CDA to form a pair of diastereomers. These diastereomers are no longer mirror images and will exhibit different chemical shifts in their NMR spectra.[17][20] By systematically analyzing the chemical shift differences (Δδ) for protons near the stereocenter and applying established empirical models, one can deduce the absolute configuration.[17] This method is advantageous as it is performed in solution and typically requires less material than crystallization efforts.[16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating enantiomers, primarily used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.[21][22][23] While it does not determine the absolute configuration on its own, it is a critical complementary technique. By separating the enantiomers on a chiral stationary phase, one can confirm that the sample being analyzed by crystallography or VCD is indeed enantiopure, which is a prerequisite for a valid absolute configuration determination by those methods.[9]

Decision Guide for Method Selection

Choosing the appropriate analytical strategy depends on the available resources, the nature of the sample, and the stage of the research.

decision_tree start START: Assign Absolute Configuration q_crystal High-quality single crystal available? start->q_crystal a_xrd PURSUE SC-XRD (Definitive Method) q_crystal->a_xrd Yes a_no_crystal Explore Solution-State Methods q_crystal->a_no_crystal No q_hplc Confirm Enantiopurity a_xrd->q_hplc q_compute Computational resources (DFT) available? a_no_crystal->q_compute a_vcd PURSUE VCD (Excellent for rigid molecules) q_compute->a_vcd Yes a_nmr PURSUE NMR with CDA (e.g., Mosher's Acid) q_compute->a_nmr No a_vcd->q_hplc a_nmr->q_hplc

Decision-making workflow for selecting a validation method.

Conclusion

For the unambiguous validation of the absolute configuration of 2-azabicyclo[2.2.1]heptan-3-ylmethanol, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to directly observe the three-dimensional atomic arrangement provides the highest level of confidence, underpinned by the robust statistical validation of the Flack parameter. However, the practical challenge of crystallization necessitates a working knowledge of powerful alternative techniques. VCD and chiral NMR spectroscopy offer reliable, solution-state pathways for stereochemical assignment, serving as either primary methods when crystals are unavailable or as crucial orthogonal validation of crystallographic results. A multi-faceted analytical approach, leveraging the strengths of each technique, provides the most resilient and trustworthy foundation for advancing drug development programs based on this vital chiral scaffold.

References

  • Benchchem. Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • Abbatescianni, D., et al. (2020). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C 2 -Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI.
  • Slideshare. (n.d.).
  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com.
  • Bruker. (n.d.).
  • JASCO Inc. (n.d.).
  • Ribeiro, D. S. M., & Ferreira, M. J. (2004).
  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Thompson, A. L. (2020). Howard Flack and the Flack Parameter. MDPI.
  • Duddeck, H. (n.d.). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods.
  • Al-Mandhary, M. R. A., & Al-Masruri, H. S. (1998). Chiral ligands: unambiguous assignment of absolute configuration by NMR spectroscopy.
  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
  • Watkin, D. (n.d.). Best Practice and Pitfalls in Absolute Structure Determination. ZORA (Zurich Open Repository and Archive).
  • Wikipedia. (n.d.). Flack parameter.
  • Watkin, D. J., & Spek, A. L. (2008). Use of intensity quotients and differences in absolute structure refinement.
  • Kim, H., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Imai, Y., et al. (2010). Generation of Absolute Controlled Crystal Chirality by the Removal of Crystal Water from Achiral Crystal of Nucleobase Cytosine. Journal of the American Chemical Society.
  • Sumika Chemical Analysis Service. (n.d.).
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Peterson, E. A., & Rychnovsky, S. D. (2017). Determination of the Absolute Configuration of Cyclic Amines with Bode's Chiral Hydroxamic Esters Using the Competing Enantioselective Conversion Method. Organic Letters.
  • ResearchGate. (2008).
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality.
  • Imai, Y., et al. (2010). Generation of Absolute Controlled Crystal Chirality by the Removal of Crystal Water from Achiral Crystal of Nucleobase Cytosine. Journal of the American Chemical Society.
  • Ferreira, D., & Li, X. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols.
  • Peterson, E. A., & Rychnovsky, S. D. (2017). Determination of the Absolute Configuration of Cyclic Amines with Bode's Chiral Hydroxamic Esters Using the Competing Enantioselective Conversion Method. PubMed.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Cianfanelli, M., et al. (2018). X-Ray crystallography in structural chemistry and molecular biology. RSC Publishing.
  • Aroulanda, C., et al. (2000). Determination of Absolute Configurations of Amines and Amino Acids Using Nonchiral Derivatizing Agents (NCDA) and Deuterium NMR. Organic Letters.
  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Zhu, Q., & Pan, J. (2023). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. Crystal Growth & Design.
  • Sheldrick, G. M. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemical Analysis.
  • Wikipedia. (n.d.). Chiral resolution.
  • Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Columbia University. (n.d.). Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host.
  • Phenomenex. (n.d.).

Sources

Safety Operating Guide

2-Azabicyclo[2.2.1]heptan-3-ylmethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Handling and Disposal Protocols for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol

In pharmaceutical research and drug development, bicyclic scaffolds like 2-azabicyclo[2.2.1]heptan-3-ylmethanol are frequently utilized as critical building blocks. While not acutely toxic, the compound’s amine functionality dictates specific handling, segregation, and disposal protocols to maintain a safe, compliant laboratory environment.

As a standard operating principle, all chemical disposal must be routed through your institution's Environmental Health and Safety (EHS) department or a certified commercial waste contractor. The following guide outlines the operational procedures required to safely prepare this compound for professional disposal.

Chemical and Hazard Profiling

Before initiating any disposal or cleanup procedures, personnel must understand the physical and hazard characteristics of the waste stream.

Table 1: Quantitative Data and Hazard Summary

Property / ClassificationData / Specification
Chemical Name 2-Azabicyclo[2.2.1]heptan-3-ylmethanol
Molecular Formula C7H13NO
Monoisotopic Mass 127.099 Da[1]
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2]
Waste Classification Non-halogenated organic waste (unless mixed with halogenated solvents)
Incompatibility Strong oxidizing agents, strong acids

Operational Safety and PPE Requirements

Every protocol in a professional setting must be a self-validating system where safety measures directly correspond to chemical risks.

  • Barrier Protection: Personnel must wear standard nitrile laboratory gloves, a fully buttoned lab coat, and ANSI-approved chemical splash goggles.

    • Causality: As an amine derivative, 2-azabicyclo[2.2.1]heptan-3-ylmethanol acts as a localized irritant to mucous membranes and the epidermis[2]. Nitrile provides a robust, chemically resistant barrier against transient exposure to solid or dissolved amine derivatives, preventing dermal absorption and irritation.

  • Ventilation: All transfers and waste consolidation must occur within a certified chemical fume hood.

    • Causality: The compound carries an H335 hazard (respiratory irritation)[2]. Maintaining continuous negative pressure ensures that any aerosolized particulates or solvent vapors associated with the waste are safely exhausted away from the operator's breathing zone.

Step-by-Step Disposal Methodology

Under no circumstances should laboratory personnel attempt to chemically neutralize, alter, or improvise treatment systems for organic waste. The objective is safe containment and handover.

Step 1: Waste Segregation

  • Action: Isolate 2-azabicyclo[2.2.1]heptan-3-ylmethanol waste from any containers holding strong oxidizing agents (e.g., peroxides, permanganates) or concentrated acids.

  • Causality: Amines possess a lone pair of electrons on the nitrogen atom, making them basic and nucleophilic. Mixing them with strong acids can result in highly exothermic neutralization reactions, potentially causing solvent boil-over or container rupture.

Step 2: Primary Containment

  • Action: Transfer residual solid chemical, mother liquors, and contaminated consumables (e.g., weigh boats, filter paper) into a designated, chemically compatible waste receptacle. High-density polyethylene (HDPE) or glass containers are required.

  • Causality: HDPE and borosilicate glass resist degradation by organic bases and the typical organic solvents (e.g., dichloromethane, methanol) used to dissolve this compound. This prevents the leaching or structural failure of the primary container during the accumulation phase.

Step 3: Labeling and Documentation

  • Action: Affix a standardized hazardous waste label to the container immediately upon the first addition of waste. The label must explicitly state "2-Azabicyclo[2.2.1]heptan-3-ylmethanol," list the associated solvents, and check the "Irritant" and "Toxic" hazard boxes.

  • Causality: Accurate documentation prevents dangerous downstream mixing by waste handlers and ensures compliance with Resource Conservation and Recovery Act (RCRA) or local equivalent tracking regulations.

Step 4: EHS Handover

  • Action: Once the container reaches 80% capacity or the maximum accumulation time limit (typically 90 days), seal the container and initiate a pickup request with institutional EHS.

  • Causality: Professional EHS contractors will transport the material to a licensed facility for high-temperature incineration. Incineration ensures the complete thermal destruction of the bicyclic ring system and the conversion of the nitrogen content into manageable nitrogen oxides (NOx), preventing environmental contamination.

Waste Management Workflow Visualization

WasteWorkflow Start Waste Generation (2-Azabicyclo[2.2.1]heptan-3-ylmethanol) Segregate Segregation Phase (Isolate from Oxidizers & Acids) Start->Segregate Contain Containment Phase (Transfer to HDPE/Glass Receptacle) Segregate->Contain Label Documentation Phase (Apply GHS Irritant Tags & Dates) Contain->Label EHS EHS Handover (Professional High-Temp Incineration) Label->EHS

Figure 1: Standardized laboratory waste management workflow for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol.

References

  • PubChem. "(2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride - Safety and Hazards." National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. "(1r,3s,4s)-2-azabicyclo[2.2.1]heptan-3-ylmethanol - Structural Information." Université du Luxembourg. Available at: [Link]

Sources

Advanced Safety & Operational Protocol: Handling 2-Azabicyclo[2.2.1]heptan-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers, chemists, and drug development professionals with a definitive, self-validating framework for handling 2-Azabicyclo[2.2.1]heptan-3-ylmethanol . This compound—a highly versatile bicyclic amino alcohol used in complex active pharmaceutical ingredient (API) synthesis—presents unique toxicological challenges that demand rigorous engineering controls and precise Personal Protective Equipment (PPE) strategies.

This guide moves beyond generic safety data to explain the causality behind our safety choices, ensuring that every protocol you execute is scientifically grounded and verifiable.

Part 1: Chemical Profile & Mechanistic Hazard Assessment

To design an effective PPE strategy, we must first understand the molecular behavior of the compound. The rigid azabicyclo[2.2.1]heptane framework provides a highly lipophilic core, while the secondary amine and hydroxymethyl group dictate its reactivity and localized basicity.

Table 1: Chemical & Hazard Profile
Property / ClassificationData / Specification
Chemical Name 2-Azabicyclo[2.2.1]heptan-3-ylmethanol
CAS Number 448949-63-1 (Isomer specific) / 347381-85-5 (Base)
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Acute Toxicity (H302, H312, H332) Category 4 (Oral, Dermal, Inhalation)
Skin Irritation (H315) Category 2
Eye Irritation (H319) Category 2A
STOT SE 3 (H336) May cause drowsiness or dizziness

The Causality of the Hazards: According to the , this compound is classified under Acute Toxicity Category 4 across all exposure routes[1].

  • Dermal & Systemic Toxicity (H312, H336): The lipophilic nature of the bicyclic ring enhances systemic bioavailability. If aerosolized particulates or vapors are inhaled, the molecule can readily cross the blood-brain barrier (BBB), interacting with central nervous system receptors to cause the drowsiness and dizziness characteristic of its STOT SE 3 classification[1].

  • Tissue Irritation (H315, H319): The secondary amine acts as a localized base (typical pKa ~9-10). Upon contact with physiological moisture (sweat, tears), it generates hydroxide ions, causing localized saponification of lipid bilayers and protein denaturation[1].

Part 2: The Self-Validating PPE Framework

A robust safety protocol must be a "self-validating system"—meaning the user has a continuous feedback loop to confirm the protective barrier is intact.

1. Respiratory & Engineering Controls Due to the H332 (Inhalation Toxicity) and H336 (CNS Depression) risks, benchtop handling is strictly prohibited. The Occupational Safety and Health Administration (OSHA) mandates under 29 CFR 1910.1450 that to ensure adequate containment of hazardous vapors[2].

  • Validation Check: Before unsealing the chemical, verify the fume hood's digital magnehelic gauge reads between 80–120 fpm. If the alarm is triggered or the reading fluctuates by >10%, the system is invalid; halt operations immediately.

2. Hand Protection: The Double-Glove Method Because the compound is an H312 dermal hazard, standard single-layer gloving is insufficient, especially when using carrier solvents like dichloromethane or methanol. Research published in ACS Chemical Health & Safety demonstrates that when handling organic compounds[3].

  • Inner Layer: 4-mil standard nitrile glove (acts as the clean barrier).

  • Outer Layer: 8-mil extended-cuff nitrile glove (acts as the primary chemical and mechanical barrier).

  • Validation Check: Perform a visual "clench test" after donning the outer gloves to ensure no micro-tears exist between the fingers.

3. Eye & Body Protection

  • Eyes: ANSI Z87.1-certified indirect-vented splash goggles. Safety glasses are insufficient due to the H319 severe eye irritation risk.

  • Body: A flame-resistant (FR) or chemical-resistant lab coat, fully buttoned, with cuffs tucked under the outer glove but over the inner glove to create an impenetrable seal.

Part 3: Operational Workflow: Handling & Dispensing

When transferring 2-Azabicyclo[2.2.1]heptan-3-ylmethanol, static electricity and aerosolization are your primary enemies. Follow this step-by-step methodology to ensure zero exposure.

Workflow Start 1. Fume Hood Validation (Face Velocity: 80-120 fpm) PPE 2. Don Advanced PPE (Double Nitrile, Splash Goggles) Start->PPE Dispense 3. Dispense Chemical (Anti-static tools, inside hood) PPE->Dispense Decon 4. In-Situ Decontamination (Wipe tools with dilute acid/solvent) Dispense->Decon Doff 5. Doff Outer Gloves (Dispose as hazardous waste) Decon->Doff

Figure 1: Step-by-step operational workflow for dispensing and handling.

Step-by-Step Dispensing Protocol:

  • Preparation: Line the fume hood workspace with a highly absorbent, poly-backed bench pad.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. The bicyclic amine can form static-prone crystalline powders.

  • Transfer: If dispensing a solid, use a slow, controlled motion to prevent dust generation. If the compound is in a viscous liquid or solution state, utilize a Luer-lock syringe to maintain a closed-system transfer.

  • In-Situ Decontamination: Immediately wipe down spatulas and the exterior of the chemical bottle with a 10% citric acid solution. Causality: The weak acid neutralizes the basic secondary amine, converting it into a highly water-soluble, non-volatile salt. Follow with a 70% ethanol wipe.

  • Doffing: Remove the outer gloves using the "beak method" (pinching the exterior to pull it inside out) to avoid contaminating the inner glove. Dispose of outer gloves in solid hazardous waste.

Part 4: Emergency Response & Spill Management

In the event of a spill, the rapid volatility of the compound (leading to CNS depression) and its dermal toxicity dictate a strict, logical response matrix.

SpillLogic Detect Spill Detected: 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Assess Assess Spill Volume & Location Detect->Assess Minor Minor Spill (< 50g, Inside Hood) Assess->Minor Major Major Spill (> 50g or Outside Hood) Assess->Major ActionMinor1 Apply Inert Absorbent (Vermiculite/Sand) Minor->ActionMinor1 ActionMajor1 Evacuate Laboratory (Isolate Area) Major->ActionMajor1 ActionMinor2 Neutralize & Collect (Dilute acid wipe, seal in waste) ActionMinor1->ActionMinor2 ActionMajor2 Contact EHS / Hazmat (Do not attempt cleanup) ActionMajor1->ActionMajor2

Figure 2: Logical decision matrix for emergency spill response and containment.

Minor Spill Protocol (< 50g, contained within the fume hood):

  • Contain: Do not use water initially, as it may spread the basic compound. Cover the spill with an inert, non-combustible absorbent like vermiculite or dry sand.

  • Neutralize: Spray the absorbed mass lightly with a dilute acidic solution (e.g., 5% acetic acid or citric acid) to neutralize the amine functionality.

  • Collect: Use a dedicated chemical dustpan to sweep the neutralized mass into a sealable hazardous waste container.

  • Validate: Swab the area with a pH indicator strip moistened with DI water. A pH of 6-7 validates that the basic amine has been successfully removed.

Major Spill Protocol (> 50g, or anywhere outside the fume hood):

  • Evacuate: Immediately alert personnel and evacuate the laboratory. The risk of H336 (drowsiness/dizziness) is too high without supplied-air respirators.

  • Isolate: Close all doors to maintain negative room pressure.

  • Notify: Contact Environmental Health and Safety (EHS) or the designated Hazmat team. Do not attempt cleanup.

Part 5: Waste Disposal & Decontamination

Improper disposal of bicyclic amines can lead to dangerous cross-reactions in waste carboys, particularly with halogenated solvents or strong oxidizers.

Step-by-Step Disposal Protocol:

  • Segregation: Place all liquid waste containing 2-Azabicyclo[2.2.1]heptan-3-ylmethanol into a dedicated "Basic Organic Waste" carboy. Never mix with acidic waste or halogenated waste (to prevent exothermic salt formation or alkylation reactions).

  • Solid Waste: Contaminated gloves, bench pads, and empty vials must be sealed in heavy-duty polyethylene bags, labeled distinctly as "Toxic/Irritant Solid Waste (Contains Amine Derivatives)."

  • Storage: Store waste containers in secondary containment bins within a ventilated waste cabinet until EHS pickup.

References
  • NextSDS. "(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-ylmethanol — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Occupational Safety and Health Administration (OSHA) / Oxmaint. "Laboratory HVAC Maintenance: Fume Hoods, BSCs, and Critical Ventilation Systems." URL: [Link]

  • Takaku-Pugh, S., & Hee, S. Q. "Double Gloving of Disposable Nitrile Gloves Exposed to Diethylene Glycol Mono-n-butyl Ether." ACS Chemical Health & Safety, 2021. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptan-3-ylmethanol
Reactant of Route 2
2-Azabicyclo[2.2.1]heptan-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.